3-(4-Aminobenzyl)aniline
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[(4-aminophenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-6-4-10(5-7-12)8-11-2-1-3-13(15)9-11/h1-7,9H,8,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWQCROGAHMWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173054 | |
| Record name | Benzenamine, 3-((4-aminophenyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19430-83-2 | |
| Record name | Benzenamine, 3-((4-aminophenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019430832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3-((4-aminophenyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4'-Diaminodiphenylmethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-Aminobenzyl)aniline
This technical guide provides a comprehensive overview of a feasible synthetic protocol for 3-(4-aminobenzyl)aniline, a diamine of interest in materials science and pharmaceutical research. The described methodology is based on established chemical transformations and analogous procedures found in the scientific literature. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step process. The proposed synthetic route commences with the preparation of the intermediate, 3-(4-nitrobenzyl)aniline, followed by the reduction of the nitro group to yield the final product. This strategy is advantageous due to the ready availability of starting materials and the high efficiency of the involved reactions.
A logical workflow for this synthesis is depicted below:
Figure 1: Proposed two-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(4-nitrobenzyl)aniline
The synthesis of the nitro intermediate can be accomplished via reductive amination of 3-nitrobenzaldehyde with aniline.
Methodology:
-
To a solution of 3-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol, add aniline (1-1.2 equivalents).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
The reaction mixture is then cooled in an ice bath, and a reducing agent, such as sodium borohydride (1.5-2 equivalents), is added portion-wise.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Step 2: Reduction of 3-(4-nitrobenzyl)aniline to this compound
The final step involves the reduction of the nitro group of 3-(4-nitrobenzyl)aniline to the corresponding amine. A standard and effective method for this transformation is catalytic hydrogenation. An analogous procedure for the reduction of 3-(4'-nitrobenzyl)pyridine to 3-(4'-aminobenzyl)pyridine has been reported with high yield.[1]
Methodology:
-
A solution of 3-(4-nitrobenzyl)aniline (1 equivalent) in methanol is placed in a Parr apparatus.
-
A catalytic amount of 5% Palladium on carbon (Pd/C) is added to the solution.
-
The apparatus is purged with hydrogen gas, and the mixture is shaken under a hydrogen atmosphere.
-
The reaction progress is monitored by the cessation of hydrogen uptake, which is typically complete within 45 minutes to a few hours.[1]
-
Upon completion, the catalyst is removed by filtration through a pad of Celite or sintered glass.
-
The solvent is removed from the filtrate under reduced pressure to yield the crystalline residue of this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of methylene chloride and hexane, to afford colorless crystals.[1]
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of diaminodiphenylmethane derivatives and related reductions, providing an expected range for the synthesis of this compound.
| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Yield (%) | Purity (%) | Reference |
| 1 | Reductive Amination | Aromatic Aldehyde + Amine | NaBH4 | Methanol/Ethanol | 75-85 | >95 (after purification) | [2] |
| 2 | Nitro Group Reduction | 3-(4'-nitrobenzyl)pyridine | 5% Pd/C, H2 | Methanol | 94 | High (crystalline product) | [1] |
| Analogue | Condensation | o-chloroaniline + formaldehyde | Zeolite HY | - | 75-77 (selectivity) | - | [3][4] |
| Analogue | Reduction of Dinitrobenzophenone | 3,4'-dinitro-4-chlorobenzophenone | Metal Catalyst, H2 | - | - | 88.2 | [5] |
Safety and Handling
This compound is expected to be irritating to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.[6] The compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interpretation of the mechanism of 3,3′-dichloro-4,4′-diamino diphenylmethane synthesis over HY zeolites - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06475K [pubs.rsc.org]
- 5. CA1211469A - Process for preparation of 3,3'- or 3,4'- diaminodiphenylmethane - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Aminobenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Aminobenzyl)aniline, also known by its synonym 3,4'-Methylenedianiline, is an aromatic amine of significant interest in various fields of chemical synthesis and material science. Its bifunctional nature, possessing two primary amine groups on different phenyl rings connected by a methylene bridge, makes it a valuable building block for the synthesis of polymers, dyes, and other specialty chemicals. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.
Chemical Identity and Structure
-
IUPAC Name: 3-[(4-aminophenyl)methyl]aniline
-
Synonyms: 3,4'-Methylenedianiline, 3,4'-Diaminodiphenylmethane
-
CAS Number: 19430-83-2
-
Molecular Formula: C₁₃H₁₄N₂
-
Molecular Weight: 198.26 g/mol
-
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in various chemical and biological systems, including its reactivity, solubility, and potential for absorption and distribution.
| Property | Value | Reference |
| Physical State | Crystalline Solid | |
| Color | White to Light yellow to Light orange | |
| Melting Point | 77-81 °C | |
| Boiling Point | 393.8 ± 22.0 °C (Predicted) | |
| Density | 1.143 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in Methanol. Low solubility in water. | |
| pKa | 4.78 ± 0.10 (Predicted) | |
| Vapor Pressure | 2.07E-06 mmHg at 25°C | |
| Flash Point | 229.5 °C | |
| Refractive Index | 1.66 |
Experimental Protocols for Physicochemical Property Determination
The following sections detail the general experimental methodologies for determining the key physicochemical properties of aromatic amines like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[1] For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[1]
Methodology: Capillary Method [2]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 2-3 mm.[3]
-
Apparatus: The capillary tube is attached to a thermometer or placed in a calibrated melting point apparatus with a heated metal block.[1] A Thiele tube containing heating oil can also be used.
-
Heating: The sample is heated slowly and steadily, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[3]
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has transformed into a liquid (the end of melting) are recorded as the melting point range.[3]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4]
Methodology: Capillary Method (Siwoloboff's Method) [4][5][6][7]
-
Sample Preparation: A small amount of the liquid compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
-
Apparatus: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block.[4]
-
Heating: The apparatus is heated slowly. As the liquid heats up, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Observation: The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[4][5]
Solubility Determination
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[8]
Methodology: Shake-Flask Method [9]
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10-20 mg) is placed in a series of test tubes or vials.
-
Solvent Addition: A measured volume (e.g., 1 mL) of various solvents (e.g., water, methanol, ethanol, acetone, hexane) is added to each tube.
-
Equilibration: The tubes are sealed and agitated (e.g., by shaking or vortexing) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: The solubility is determined by visual inspection. If the solid completely dissolves, it is considered soluble. If some solid remains, it is considered insoluble or sparingly soluble. For quantitative analysis, the concentration of the dissolved compound in the supernatant can be measured using techniques like UV-Vis spectroscopy or HPLC.
pKa Determination
The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid. Aromatic amines are generally weaker bases than aliphatic amines.[10]
Methodology: Potentiometric Titration [10][11][12]
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution. It is the logarithm of the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium.
Methodology: Shake-Flask Method [13][14][15]
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other and then separated.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning between the two immiscible liquids.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.
Caption: Workflow for Physicochemical Characterization.
Applications and Relevance
This compound, as a type of methylenedianiline, serves as a crucial intermediate in the chemical industry. Its primary applications include:
-
Polymer Synthesis: It is a monomer used in the production of polyamides and polyimides. A major use of closely related isomers is in the synthesis of methylene diphenyl diisocyanate (MDI), a key component in the manufacture of polyurethane foams.[16][17]
-
Epoxy Resins: It can be used as a curing agent for epoxy resins, contributing to the final properties of the cured material.[18]
-
Dye Manufacturing: Aromatic amines are foundational in the synthesis of various azo dyes.[18]
The physicochemical properties detailed in this guide are essential for optimizing reaction conditions, controlling polymerization processes, and predicting the performance and stability of the resulting materials. For professionals in drug development, understanding these properties is fundamental for assessing the potential of related structures as scaffolds for new therapeutic agents.
Safety Information
This compound is an aromatic amine and should be handled with appropriate safety precautions. It may cause irritation to the skin, eyes, and respiratory system.[19] It is recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area.[19] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.ws [chem.ws]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. 4,4'-Methylenedianiline - Wikipedia [en.wikipedia.org]
- 17. innospk.com [innospk.com]
- 18. Methylenedianiline - Moldex [moldex.com]
- 19. chembk.com [chembk.com]
An In-depth Technical Guide to 3-(4-Aminobenzyl)aniline (CAS 19430-83-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Aminobenzyl)aniline, also known as 3,4'-Diaminodiphenylmethane, is an aromatic amine with the CAS number 19430-83-2. This compound and its isomers, particularly 4,4'-Diaminodiphenylmethane, are of significant industrial importance, primarily serving as key building blocks in the synthesis of high-performance polymers. Due to the reactive nature of its two primary amine groups situated on different phenyl rings, it is a versatile monomer for producing polyimides, polyamides, and epoxy resins. These materials are valued for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in polymer chemistry.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19430-83-2 | |
| Molecular Formula | C₁₃H₁₄N₂ | |
| Molecular Weight | 198.26 g/mol | |
| Appearance | Solid | |
| Melting Point | 77-81 °C | |
| Boiling Point | ~393.8 °C (Predicted) | |
| Density | ~1.143 g/cm³ (Predicted) | |
| Solubility | Soluble in methanol. | |
| SMILES | Nc1ccc(Cc2cccc(N)c2)cc1 | |
| InChI | 1S/C13H14N2/c14-12-6-4-10(5-7-12)8-11-2-1-3-13(15)9-11/h1-7,9H,8,14-15H2 | |
| InChIKey | FGWQCROGAHMWSU-UHFFFAOYSA-N |
Table 2: Predicted/Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks and Interpretation |
| ¹H NMR | ~3.5-4.0 ppm: Singlet, 2H (methylene protons, -CH₂-). ~5.0-6.0 ppm: Broad singlet, 4H (amine protons, -NH₂). ~6.5-7.5 ppm: Multiplets, 8H (aromatic protons). The complex splitting pattern will be due to the different substitution patterns of the two aromatic rings. |
| ¹³C NMR | ~40 ppm: Methylene carbon (-CH₂-). ~115-150 ppm: Aromatic carbons. Carbons attached to the amine groups will be the most deshielded. Due to the asymmetry, 12 distinct aromatic carbon signals are expected. |
| FT-IR (cm⁻¹) | ~3300-3500: N-H stretching (symmetric and asymmetric) of primary amines.[1][2] ~3000-3100: Aromatic C-H stretching. ~2850-2950: Aliphatic C-H stretching (methylene group). ~1600-1630: N-H bending and aromatic C=C stretching.[1][2] ~1500-1520: Aromatic C=C stretching.[1] ~800-880: Aromatic C-H out-of-plane bending, indicative of substitution patterns. |
| Mass Spec (m/z) | 198: Molecular ion peak [M]⁺. 106, 93: Common fragment ions corresponding to the cleavage of the methylene bridge, resulting in aminobenzyl and aniline fragments. |
Synthesis and Experimental Protocols
This compound and its isomers are typically synthesized through the condensation reaction of aniline or its derivatives with formaldehyde. The reaction is generally catalyzed by a strong acid.
General Synthesis Protocol for Diaminodiphenylmethanes
The synthesis involves the reaction of an aniline with formaldehyde in the presence of an acid catalyst, followed by neutralization and purification.
Experimental Protocol:
-
Reaction Setup: A reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with aniline and an aqueous solution of a strong acid (e.g., hydrochloric acid).
-
Formaldehyde Addition: An aqueous solution of formaldehyde (e.g., 37% formalin) is added dropwise to the stirred aniline-acid mixture at a controlled temperature, typically between 30-90 °C.
-
Reaction: The reaction mixture is stirred at a maintained temperature for a period of 0.5 to 4 hours.
-
Neutralization: After the reaction is complete, the mixture is cooled, and the acid is neutralized with a base (e.g., sodium hydroxide solution) to a pH of approximately 7.
-
Workup and Purification: The organic layer is separated, and the aqueous layer may be extracted with an organic solvent (e.g., toluene). The combined organic phases are washed with water. The solvent and any unreacted aniline are removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or a mixed solvent system, to yield the diaminodiphenylmethane product.
Example Protocol: Synthesis of a Polyimide from 3,4'-Diaminodiphenylmethane and Pyromellitic Dianhydride (PMDA)
This protocol describes a typical two-step polycondensation reaction to form a polyimide.[3][4]
Step 1: Synthesis of Poly(amic acid) Precursor
-
Monomer Dissolution: In a dry, nitrogen-purged reaction flask equipped with a mechanical stirrer, dissolve a specific molar amount of 3,4'-Diaminodiphenylmethane in a dry, polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc or N-methyl-2-pyrrolidone - NMP).
-
Dianhydride Addition: To the stirred solution, add an equimolar amount of pyromellitic dianhydride (PMDA) in several small portions. The reaction is exothermic, and the temperature should be maintained below 30 °C.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Step 2: Thermal Imidization to Polyimide
-
Film Casting: The viscous poly(amic acid) solution is cast onto a glass plate to a uniform thickness.
-
Solvent Removal and Curing: The cast film is heated in a programmable oven under a nitrogen atmosphere using a staged heating cycle. A typical cycle might be:
-
80-100 °C for 1-2 hours to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300-350 °C for 1 hour to ensure complete imidization.
-
-
Final Product: After cooling to room temperature, the resulting polyimide film can be peeled from the glass substrate.
Applications in Materials Science
The primary application of this compound is as a monomer and curing agent in the synthesis of high-performance polymers.
Polyimide Synthesis
3,4'-Diaminodiphenylmethane is a valuable diamine monomer for the production of polyimides. The resulting polymers exhibit excellent thermal stability, high glass transition temperatures (Tg), and good mechanical properties. The specific properties of the polyimide can be tailored by the choice of the dianhydride co-monomer.
Table 3: Typical Properties of Polyimides Derived from Diaminodiphenylmethane Isomers
| Property | Typical Value Range | Reference |
| Glass Transition Temperature (Tg) | 270 - 410 °C | |
| Decomposition Temperature (5% weight loss) | > 500 °C | |
| Tensile Strength | 100 - 230 MPa | |
| Tensile Modulus | 2.5 - 5.5 GPa | |
| Elongation at Break | 3 - 26 % | |
| Dielectric Constant (1 MHz) | 2.3 - 3.5 |
Epoxy Resin Curing Agent
As a curing agent for epoxy resins, this compound and its isomers create a highly cross-linked polymer network. This network structure imparts high thermal stability, excellent chemical resistance, and robust mechanical properties to the cured epoxy resin. These materials are used in adhesives, coatings, and composites for demanding environments.
Visualizations
Experimental Workflow for Polyimide Synthesis
Caption: Workflow for the two-step synthesis of a polyimide film.
Safety and Handling
This compound is an aromatic amine and should be handled with appropriate safety precautions. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Long-term exposure to aromatic amines as a class may have more severe health effects.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. If there is a risk of dust or aerosol formation, use a suitable respirator.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
References
An In-depth Technical Guide to the Solubility of 3-(4-Aminobenzyl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-(4-Aminobenzyl)aniline, a compound of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide also furnishes data for the structurally related compound, 4,4′-Diaminodiphenylmethane, to offer valuable comparative insights. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate empirical data.
Introduction to this compound
This compound, also known as 3,4'-Diaminodiphenylmethane, is an aromatic amine with potential applications in chemical synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is crucial for its handling, purification, formulation, and application in subsequent research.
Solubility of this compound: Current State of Knowledge
Publicly available quantitative solubility data for this compound is scarce. However, qualitative descriptions indicate that it is soluble in methanol.[1][2] Generally, compounds of the diaminodiphenylmethane class are known to be soluble in organic solvents such as alcohols, ethers, and ketones, while exhibiting low solubility in water.[1]
Quantitative Solubility Data for a Structurally Related Compound: 4,4′-Diaminodiphenylmethane
To provide a practical reference for researchers, the following table summarizes the experimentally determined solubility of 4,4′-Diaminodiphenylmethane, a structural isomer of this compound, in various organic solvents at different temperatures. This data can serve as a useful estimation for solvent selection in studies involving this compound. The data indicates that the solubility of 4,4′-diaminodiphenylmethane increases with rising temperature in all tested solvents.[3][4]
| Solvent | Temperature (K) | Molar Fraction (10^3 x) |
| Methanol | 293.15 | 11.52 |
| 298.15 | 14.11 | |
| 303.15 | 17.21 | |
| 308.15 | 20.98 | |
| 313.15 | 25.56 | |
| 318.15 | 31.15 | |
| 323.15 | 37.95 | |
| 328.15 | 46.43 | |
| 333.15 | 56.98 | |
| Ethanol | 293.15 | 8.23 |
| 298.15 | 10.11 | |
| 303.15 | 12.38 | |
| 308.15 | 15.14 | |
| 313.15 | 18.47 | |
| 318.15 | 22.49 | |
| 323.15 | 27.35 | |
| 328.15 | 33.22 | |
| 333.15 | 40.28 | |
| 2-Propanol | 293.15 | 6.57 |
| 298.15 | 8.11 | |
| 303.15 | 9.99 | |
| 308.15 | 12.31 | |
| 313.15 | 15.15 | |
| 318.15 | 18.61 | |
| 323.15 | 22.84 | |
| 328.15 | 27.99 | |
| 333.15 | 34.25 | |
| 1-Butanol | 293.15 | 5.89 |
| 298.15 | 7.29 | |
| 303.15 | 9.02 | |
| 308.15 | 11.14 | |
| 313.15 | 13.75 | |
| 318.15 | 16.95 | |
| 323.15 | 20.86 | |
| 328.15 | 25.64 | |
| 333.15 | 31.47 | |
| Toluene | 293.15 | 1.87 |
| 298.15 | 2.39 | |
| 303.15 | 3.05 | |
| 308.15 | 3.89 | |
| 313.15 | 4.95 | |
| 318.15 | 6.31 | |
| 323.15 | 8.04 | |
| 328.15 | 10.23 | |
| 333.15 | 12.99 | |
| Chloroform | 293.15 | 10.33 |
| 298.15 | 12.89 | |
| 303.15 | 16.07 | |
| 308.15 | 20.01 | |
| 313.15 | 24.87 | |
| 318.15 | 30.89 | |
| 323.15 | 38.31 | |
| 328.15 | 47.46 | |
| 333.15 | 58.74 | |
| Benzene | 293.15 | 1.52 |
| 298.15 | 1.95 | |
| 303.15 | 2.51 | |
| 308.15 | 3.22 | |
| 313.15 | 4.13 | |
| 318.15 | 5.29 | |
| 323.15 | 6.77 | |
| 328.15 | 8.64 | |
| 333.15 | 11.00 |
Experimental Protocols for Solubility Determination
The following section details established methodologies for the experimental determination of the solubility of a solid compound like this compound in organic solvents.
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5]
Materials and Equipment:
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[5]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[6]
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to separate the dissolved solute from any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.
The gravimetric method is another robust technique for determining solubility, particularly when a suitable chromophore for UV-Vis or HPLC detection is lacking.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Prepare a saturated solution as described in steps 1-4 of the Shake-Flask Method.
-
Withdraw a known volume of the clear, saturated supernatant using a syringe and filter it through a 0.45 µm syringe filter directly into a pre-weighed evaporation dish.
-
Carefully reweigh the evaporation dish containing the filtered solution to determine the exact mass of the solution.
-
Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute.
-
Once the solvent has fully evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it again.
-
The difference between the final and initial mass of the evaporation dish gives the mass of the dissolved this compound.
-
The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved solute.
-
Calculate the solubility, typically expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.
Caption: Experimental workflow for solubility determination.
Logical Relationships in Solubility Studies
The solubility of a compound like this compound is a critical physical property that influences its application in various scientific domains, particularly in drug development. The diagram below illustrates the logical flow from molecular structure to practical application, highlighting the central role of solubility.
Caption: Logical flow from structure to application.
References
A Technical Guide to the Spectroscopic Data of 3-(4-Aminobenzyl)aniline
Disclaimer: Publicly available, experimentally verified spectroscopic data for 3-(4-Aminobenzyl)aniline is limited. This guide compiles available data, supplemented with theoretical values and data from closely related isomers for comparative purposes. The NMR data presented is a tentative assignment from a published synthesis.
Introduction
This compound is an aromatic amine containing two aminophenyl groups linked by a methylene bridge. As a member of the diaminodiphenylmethane family, its characterization is crucial for quality control in chemical synthesis and for potential applications in materials science and drug development. This document provides a summary of its spectroscopic data (NMR, IR, and MS), along with generalized experimental protocols for obtaining such data.
Spectroscopic Data
The molecular structure of this compound is as follows:
The following ¹H and ¹³C NMR data are tentatively assigned to this compound based on a synthetic procedure reported in the chemical literature.
Table 1: ¹H NMR Data (Tentative Assignment)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.01 | s, br | 2H | -CH₂- (Methylene bridge) |
| 6.68 | dd, J = 7.2, 1.2 Hz | 1H | Ar-H |
| 7.22-7.29 | m | 2H | Ar-H |
| 7.36-7.43 | m | 2H | Ar-H |
| 7.71-7.77 | m | 2H | Ar-H |
Table 2: ¹³C NMR Data (Tentative Assignment)
| Chemical Shift (δ) ppm | Assignment |
| 109.7 | Ar-C |
| 119.0 | Ar-C |
| 120.9 | Ar-C |
| 123.7 | Ar-C |
| 124.9 | Ar-C |
| 125.9 | Ar-C |
| 126.4 | Ar-C |
| 128.6 | Ar-C |
| 134.5 | Ar-C |
| 142.2 | Ar-C |
No experimental IR spectrum for this compound was found in the public domain. However, the expected characteristic absorption bands for its functional groups are listed below.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3450-3250 | N-H stretch | Primary Aromatic Amine |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Methylene (-CH₂-) |
| 1650-1580 | N-H bend | Primary Amine |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1335-1250 | C-N stretch | Aromatic Amine |
| 910-665 | N-H wag | Primary Amine |
-
Molecular Formula: C₁₃H₁₄N₂
-
Molar Mass: 198.26 g/mol
-
Expected Molecular Ion Peak (M⁺): m/z = 198
Predicted Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion is expected. Common fragmentation pathways for aromatic amines include the loss of amine-related fragments and benzylic cleavage. The most prominent peak might correspond to the tropylium ion or related aromatic cations resulting from the cleavage of the C-C bond of the methylene bridge.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of aromatic amines like this compound.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Sample Preparation (Solid):
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Spectrometer: FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.
-
-
Sample Introduction: The sample can be introduced via direct insertion (for solids) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization:
-
Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and fragmentation. This is a "hard" ionization technique.
-
Electrospray Ionization (ESI): A solution of the sample is sprayed through a high-voltage capillary, producing ions. This is a "soft" ionization technique, often used with LC-MS, that typically keeps the molecular ion intact.[1]
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.
Workflow Diagram
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of an organic compound.
References
The Untapped Potential of 3-(4-Aminobenzyl)aniline in Advanced Polymer Chemistry: A Technical Guide
For Immediate Release
This technical guide explores the prospective applications of 3-(4-Aminobenzyl)aniline, a diamine monomer with significant, yet largely unexplored, potential in the field of polymer chemistry. Addressed to researchers, scientists, and professionals in drug development and material science, this document outlines the synthesis, predicted properties, and promising applications of polymers derived from this unique asymmetrical monomer.
While its isomer, 4,4'-diaminodiphenylmethane, has been extensively utilized in the production of high-performance polymers, this compound offers a distinct molecular architecture that is anticipated to yield polymers with a novel combination of properties. The meta-substitution pattern is expected to introduce a kinked polymer backbone, potentially leading to enhanced solubility and modified mechanical characteristics compared to its linear counterpart.
Introduction to this compound
This compound, also known as 3,4'-diaminodiphenylmethane, is an aromatic diamine. The presence of two reactive amine groups at the meta and para positions on the diphenylmethane framework allows it to be a versatile building block for various polymerization reactions, including the synthesis of polyamides and polyimides. This guide will focus on these two important classes of polymers.
Synthesis of Polymers from this compound
The synthesis of high-performance polymers such as polyamides and polyimides from this compound can be achieved through established polycondensation methods.
Polyamide Synthesis
Aromatic polyamides, or aramids, are renowned for their exceptional thermal and mechanical properties. The synthesis of polyamides from this compound would typically involve the reaction of the diamine with a dicarboxylic acid or its more reactive derivative, a diacid chloride.
Experimental Protocol: Low-Temperature Solution Polycondensation for Polyamide Synthesis
-
Diamine Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in an anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Cooling: Cool the solution to 0-5°C using an ice bath to control the exothermic reaction.
-
Diacid Chloride Addition: Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) to the stirred diamine solution.
-
Polymerization: Maintain the reaction at a low temperature for 2-4 hours, then allow it to warm to room temperature and continue stirring for 12-24 hours to ensure a high molecular weight is achieved.
-
Precipitation and Purification: Precipitate the resulting viscous polymer solution in a non-solvent like methanol or water. The fibrous polymer is then collected by filtration, washed thoroughly to remove unreacted monomers and solvent, and dried under vacuum.
Polyimide Synthesis
Polyimides are a class of high-performance polymers known for their outstanding thermal stability, chemical resistance, and excellent mechanical properties. The synthesis of polyimides from this compound typically follows a two-step process involving the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.
Experimental Protocol: Two-Step Polyimide Synthesis
-
Poly(amic acid) Formation: In a dry, nitrogen-purged flask, dissolve this compound in a dry polar aprotic solvent (e.g., DMAc or NMP). To this solution, add an equimolar amount of a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride - PMDA or 4,4'-oxydiphthalic anhydride - ODPA) in portions. The reaction is stirred at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
Imidization:
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate to form a film. The film is then heated in a stepwise manner, for example, at 100°C, 200°C, and 300°C for 1 hour at each temperature, to induce cyclodehydration and form the final polyimide film.
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution. The mixture is stirred at room temperature to achieve cyclization, and the resulting polyimide is then precipitated, filtered, and dried.
-
Predicted Properties of Polymers Derived from this compound
Direct experimental data for polymers synthesized from this compound is limited in publicly available literature. However, based on established structure-property relationships in aromatic polymers, we can predict the likely characteristics of these materials. The asymmetrical nature of the 3,4'-diamine is expected to disrupt chain packing and reduce crystallinity compared to polymers made from the symmetrical 4,4'-isomer.
| Property | Predicted Characteristic of 3,4'-Isomer Based Polymers | Rationale |
| Solubility | Enhanced | The irregular, kinked polymer chains resulting from the meta-linkage are expected to hinder efficient chain packing, leading to improved solubility in organic solvents. |
| Glass Transition Temperature (Tg) | Lower | The reduced symmetry and less efficient packing will likely result in a lower glass transition temperature compared to their 4,4'- counterparts. |
| Mechanical Strength | Potentially lower tensile strength and modulus | The less ordered amorphous structure may result in slightly reduced tensile strength and modulus compared to the highly crystalline polymers from the 4,4'-isomer. However, flexibility and toughness might be enhanced. |
| Thermal Stability | High | The inherent aromatic nature of the polymer backbone is expected to provide high thermal stability, with decomposition temperatures likely comparable to other aromatic polyamides and polyimides. |
Potential Applications
The unique combination of predicted properties—enhanced solubility, good thermal stability, and potential for high flexibility—opens up a range of advanced applications for polymers derived from this compound.
-
Advanced Composites: As a matrix material for composites in the aerospace and automotive industries, offering good processability and high-temperature performance.
-
Membranes for Gas Separation: The altered free volume and chain packing due to the meta-linkage could lead to membranes with unique selectivity and permeability for gas separation applications.
-
High-Temperature Adhesives and Coatings: The good solubility would facilitate the application of these polymers as high-performance adhesives and protective coatings for demanding environments.
-
Flexible Electronics: The potential for flexible, thermally stable films makes these polymers attractive candidates for substrates in flexible electronic devices.
-
Biomedical Materials: The phenanthridine moiety in some polyamide structures is associated with biological activity, suggesting potential for drug delivery applications.[1]
Visualizing the Synthesis and Structure-Property Relationships
To further elucidate the concepts discussed, the following diagrams illustrate the synthetic pathways and the logical connections between the monomer's structure and the resulting polymer's properties.
References
An In-depth Technical Guide to the Discovery and History of Aminobenzylaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of aminobenzylaniline isomers. It details the evolution of synthetic methodologies, from early reductions of nitrobenzylamines to modern catalytic approaches. A comparative analysis of the ortho-, meta-, and para-isomers is presented, supported by quantitative data. Furthermore, this guide explores the significance of these isomers in medicinal chemistry and drug development, with a focus on their roles as scaffolds for kinase inhibitors and other therapeutic agents. Detailed experimental protocols and diagrammatic representations of relevant synthetic and signaling pathways are included to serve as a valuable resource for professionals in the field.
Introduction
Aminobenzylaniline, with the chemical formula C₁₃H₁₄N₂, exists as three distinct positional isomers: 2-aminobenzylaniline (ortho-), 3-aminobenzylaniline (meta-), and 4-aminobenzylaniline (para-). The arrangement of the amino and benzylamino groups on the phenyl ring profoundly influences the molecule's steric and electronic properties, leading to unique physicochemical characteristics and biological activities for each isomer. These compounds have emerged as valuable intermediates and pharmacophores in the synthesis of a wide range of biologically active molecules, particularly in the realm of oncology and inflammatory diseases. This guide aims to provide an in-depth exploration of the historical context of their discovery, a comparison of their properties, and a review of their applications in modern drug development.
Discovery and History
The initial synthesis of aminobenzylaniline isomers dates back to the late 19th and early 20th centuries, emerging from the broader exploration of aromatic amine chemistry. Early methods centered on the reduction of the corresponding nitrobenzylamine precursors.
-
m-Aminobenzylamine: The synthesis of m-aminobenzylamine was described by S. Gabriel and his colleagues in 1887. Their method involved the reduction of m-nitrobenzylamine using tin and hydrochloric acid.[1]
-
o-Aminobenzylamine: A similar approach was later applied for the ortho-isomer. In 1904, S. Gabriel reported the synthesis of o-aminobenzylamine through the reduction of o-nitrobenzylamine using red phosphorus and a significant amount of hydroiodic acid.[1]
-
p-Aminobenzylamine: The para-isomer was also synthesized through the reduction of its corresponding nitro precursor, p-nitroaniline, using various methods, including catalytic hydrogenation.[2]
These early syntheses were crucial in establishing the fundamental chemistry of these isomers and paving the way for their subsequent investigation and application. The starting nitrobenzylamine isomers were typically prepared by reacting the corresponding nitrobenzyl chloride with ammonia or phthalimide.[1]
A general workflow for the historical synthesis of aminobenzylaniline isomers can be visualized as follows:
Physicochemical Properties of Aminobenzylaniline Isomers
The positional isomerism of the amino and benzyl groups significantly impacts the physicochemical properties of aminobenzylanilines. While comprehensive comparative data from a single source is scarce, the following table summarizes available information for related precursor and derivative compounds to illustrate the expected trends.
| Property | 2-Aminobenzylaniline (ortho) | 3-Aminobenzylaniline (meta) | 4-Aminobenzylaniline (para) |
| Molecular Formula | C₁₃H₁₄N₂ | C₁₃H₁₄N₂ | C₁₃H₁₄N₂ |
| Molecular Weight | 198.27 g/mol | 198.27 g/mol | 198.27 g/mol |
| Appearance | - | - | White solid |
| Melting Point (°C) | - | - | 145-147 (for p-phenylenediamine) |
| Boiling Point (°C) | - | - | 267 (for p-phenylenediamine) |
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of aminobenzylaniline isomers, reflecting both historical and modern methodologies.
Historical Synthesis of m-Aminobenzylamine via Reduction of m-Nitrobenzylamine
This protocol is based on the classical method described by S. Gabriel.
Materials:
-
m-Nitrobenzylamine
-
Tin (Sn) granules
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, a suspension of m-nitrobenzylamine in concentrated hydrochloric acid is prepared.
-
To this suspension, tin granules are added portion-wise with stirring. The reaction is exothermic and may require external cooling to maintain a moderate temperature.
-
After the addition of tin is complete, the reaction mixture is heated under reflux until the reduction is complete, which can be monitored by the disappearance of the yellow color of the nitro compound.
-
The reaction mixture is then cooled and made strongly alkaline by the addition of a concentrated sodium hydroxide solution to precipitate tin salts and liberate the free amine.
-
The resulting mixture is subjected to steam distillation or extracted with diethyl ether.
-
The ethereal extract is dried over anhydrous sodium sulfate, and the solvent is removed by evaporation.
-
The crude m-aminobenzylamine can be further purified by distillation under reduced pressure.
Modern Synthesis of Aminobenzylanilines via Catalytic Hydrogenation
This protocol represents a more contemporary and efficient method for the reduction of nitrobenzylamines.
Materials:
-
o-, m-, or p-Nitrobenzylamine
-
Palladium on carbon (Pd/C) catalyst (5-10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
The respective nitrobenzylamine is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
A catalytic amount of palladium on carbon is added to the solution.
-
The vessel is connected to a hydrogen source and purged to remove air.
-
The reaction mixture is stirred under a positive pressure of hydrogen gas at room temperature or slightly elevated temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the corresponding aminobenzylaniline.
Applications in Drug Development and Medicinal Chemistry
Aminobenzylaniline isomers serve as crucial scaffolds for the development of various therapeutic agents, particularly in the field of oncology. Their ability to be readily functionalized allows for the synthesis of diverse libraries of compounds for screening against various biological targets.
Kinase Inhibitors in Cancer Research
A significant application of the aminobenzylaniline scaffold is in the design of kinase inhibitors. Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Anilinoquinazoline derivatives, which can be synthesized from aminobenzylanilines, have shown high affinity and specificity for the tyrosine kinase domain of enzymes like c-Src.[4] For example, 2-aminobenzothiazole derivatives, which share structural similarities, have been extensively studied as anticancer agents targeting various kinases, including PI3Kγ.
A simplified representation of a signaling pathway involving a receptor tyrosine kinase (RTK) and the potential point of inhibition by an aminobenzylaniline-based inhibitor is shown below:
Other Therapeutic Applications
Derivatives of aminobenzylanilines have also been investigated for other pharmacological activities. For instance, novel aminobenzyl-acetamidine derivatives have been shown to modulate the differential regulation of nitric oxide synthases (NOSs) in inflammatory responses, suggesting potential as anti-inflammatory agents.[4] Furthermore, 2-aminomethylaniline derivatives have been synthesized and evaluated for their ability to modulate amyloid precursor protein metabolism, indicating a potential therapeutic avenue for Alzheimer's disease.
Conclusion
The isomers of aminobenzylaniline, since their initial synthesis over a century ago, have evolved from being subjects of fundamental chemical exploration to becoming pivotal building blocks in modern drug discovery. The distinct properties of the ortho-, meta-, and para-isomers offer a versatile platform for medicinal chemists to design and synthesize novel therapeutic agents. Their continued exploration, particularly as scaffolds for kinase inhibitors and modulators of other key biological pathways, promises to yield new and effective treatments for a range of diseases, underscoring the enduring importance of these foundational aromatic amines.
References
- 1. KR870002017B1 - Method for preparing aminobenzylamine - Google Patents [patents.google.com]
- 2. US2323948A - Process for preparing phenylenediamine derivatives - Google Patents [patents.google.com]
- 3. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
Health and Safety Data for 3-(4-Aminobenzyl)aniline: An In-depth Technical Guide
Disclaimer: Specific health and safety data for 3-(4-Aminobenzyl)aniline (CAS No. 6265-23-2) is limited in publicly available literature and safety data sheets. The information presented herein is largely based on data for the parent compound, aniline, and related aromatic amines. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be substituted for a comprehensive risk assessment based on experimentally determined data for this compound.
Executive Summary
This technical guide provides a summary of available health and safety information pertinent to this compound. Due to the scarcity of specific data for this compound, this document leverages information from the well-characterized aromatic amine, aniline, to provide insights into potential hazards. The guide covers toxicological data, hazard classifications, and general safety protocols. Visualizations of a generic experimental workflow for handling chemicals with unknown toxicity and a representative signaling pathway for the metabolic activation of aromatic amines are also included to meet the needs of researchers and drug development professionals.
Physicochemical Information
While extensive experimental data for this compound is not available, some basic properties have been predicted or are available from limited sources.
| Property | Value | Source |
| Molecular Formula | C13H14N2 | ChemBK[1] |
| Molar Mass | 198.26 g/mol | ChemBK[1] |
| Melting Point | 77-81°C | ChemBK[1] |
| Boiling Point | 393.8±22.0 °C (Predicted) | ChemBK[1] |
| Density | 1.143±0.06 g/cm3 (Predicted) | ChemBK[1] |
| Hazard Class | IRRITANT | ChemicalBook[2] |
Toxicological Data (Based on Aniline)
The following tables summarize the acute toxicity and other key safety data for aniline, which may serve as a conservative proxy for assessing the potential hazards of this compound.
Acute Toxicity of Aniline
| Route of Exposure | Species | Value | Reference |
| Oral (LD50) | Rat | 250 mg/kg | Fisher Scientific[3] |
| Dermal (LD50) | Rabbit | 820 mg/kg | Fisher Scientific[3] |
| Inhalation (LC50) | Mouse | 248 ppm (4 h) | Fisher Scientific[3] |
| Inhalation (LC50) | Rat | 3.3 mg/l (4 h) | Sigma-Aldrich[4] |
Other Health and Safety Data for Aniline
| Parameter | Value | Reference |
| Flash Point | 158 °F / 70 °C | PubChem[5] |
| Carcinogenicity | Suspected of causing cancer (Category 2) | Sigma-Aldrich[4] |
| Mutagenicity | Suspected of causing genetic defects (Category 2) | Sigma-Aldrich[4] |
| Target Organs | Blood, Spleen | Sigma-Aldrich[4], ATSDR[6] |
Hazard Identification and Classification (Based on Aniline)
Aniline is classified as a hazardous substance with multiple risk factors. It is crucial to handle this compound with similar precautions until specific data is available.
GHS Hazard Statements for Aniline:
-
H227: Combustible liquid.[4]
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[4]
-
H317: May cause an allergic skin reaction.[4]
-
H318: Causes serious eye damage.[4]
-
H341: Suspected of causing genetic defects.[4]
-
H351: Suspected of causing cancer.[4]
-
H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[4]
-
H410: Very toxic to aquatic life with long lasting effects.[4]
The primary health effect of acute aniline exposure is methemoglobinemia, which leads to cyanosis (a bluish discoloration of the skin).[7] Dizziness, headaches, irregular heartbeat, convulsions, coma, and even death can occur with high exposure.[7]
Experimental Protocols
As no specific experimental protocols for this compound were found, a generalized protocol for an acute oral toxicity study is provided below. This is based on standard OECD guidelines and is a typical experiment conducted to determine the LD50 of a substance.
General Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - UDP) - OECD 425
-
Objective: To determine the acute oral toxicity (LD50) of a test substance.
-
Test Animals: Typically, female rats from a standard laboratory strain are used. Animals are young adults, healthy, and have been acclimated to the laboratory conditions for at least 5 days.
-
Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water). The concentration is prepared such that the required dose can be administered in a volume that does not exceed 1 mL/100 g of body weight.
-
Administration of Doses: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing (e.g., overnight for food, but not water).
-
Dosing Procedure (Up-and-Down Method):
-
A single animal is dosed at a starting dose level, typically a best estimate of the LD50.
-
If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower dose level.
-
This process is continued one animal at a time until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).
-
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system, and somatomotor activity and behavior pattern), and body weight changes.
-
Observations are made frequently on the day of dosing and at least once daily thereafter for 14 days.
-
-
Pathology: All animals (including those that die during the test and those sacrificed at the end) are subjected to a gross necropsy.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes of the dosed animals.
Mandatory Visualizations
Experimental Workflow for Handling a Chemical with Limited Safety Data
Caption: Workflow for handling chemicals with limited safety data.
Generalized Metabolic Activation Pathway of Aromatic Amines
Caption: Metabolic activation of aromatic amines leading to toxicity.
References
Thermal Stability of 3-(4-Aminobenzyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 3-(4-Aminobenzyl)aniline (CAS No. 19430-83-2), also known as 3,4'-Diaminodiphenylmethane. Due to the limited availability of direct experimental data on its thermal decomposition, this document combines known physicochemical properties with an illustrative thermal stability profile based on the behavior of analogous aromatic amines. Detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to determine the precise thermal characteristics of this compound.
Physicochemical and Thermal Properties
The thermal stability of an organic compound is a critical parameter influencing its storage, handling, and application in various chemical processes, including drug development and polymer synthesis.
Table 1: Summary of Physicochemical Properties of this compound
| Parameter | Value | Source/Comment |
| Molecular Formula | C₁₃H₁₄N₂ | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| Appearance | White to light yellow to light orange solid | [2] |
| Melting Point (Tₘ) | 77-81 °C | [2] |
| Boiling Point (Tₑ) | 393.8 ± 22.0 °C | Predicted value[2] |
Table 2: Illustrative Thermal Stability Profile of this compound
| Parameter | Illustrative Value | Comment |
| Onset of Decomposition (Tₒₙₛₑₜ) | ~ 250 - 300 °C | Based on analogous aromatic amines. Actual value requires experimental verification. |
| Peak Decomposition Temperature (Tₚₑₐₖ) | ~ 300 - 350 °C | Illustrative value. The exact temperature of maximum decomposition rate needs to be determined by TGA. |
| Residue at 600°C (in N₂) | ~ 10-30% | Indicates the potential formation of a char residue under inert atmosphere. |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOₓ) | Expected products from the combustion of a nitrogen-containing organic compound. |
Disclaimer: The data in Table 2 is illustrative and intended to provide a likely range for the thermal decomposition of this compound based on the known stability of similar aromatic amines. Precise values must be determined through experimental analysis.
Plausible Decomposition Pathway
The thermal decomposition of this compound is anticipated to be a complex process. The presence of two amino groups and a methylene bridge connecting two aromatic rings suggests that the initial decomposition in an inert atmosphere may involve the cleavage of the C-N bonds and the methylene bridge. At elevated temperatures, further fragmentation of the aromatic rings would occur, leading to the formation of various gaseous products and a stable char residue. In an oxidative atmosphere, the decomposition would be more exothermic and would likely proceed at lower temperatures, resulting in the formation of carbon and nitrogen oxides.
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which this compound decomposes and the corresponding mass loss.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum crucible.
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to create an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tₒₙₛₑₜ) from the initial point of significant mass loss.
-
Calculate the first derivative of the TGA curve (DTG) to identify the temperatures of the maximum rate of decomposition (Tₚₑₐₖ).
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and identify any other thermal transitions, such as glass transitions or exothermic decomposition events.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point (e.g., 25°C).
-
Heat the sample at a constant rate of 10°C/min to a temperature above its melting point but below the expected decomposition temperature (e.g., 200°C).
-
Cool the sample back to the starting temperature at a controlled rate.
-
A second heating scan may be performed to observe any changes in the material's thermal behavior after the initial melt and recrystallization.
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Identify endothermic peaks corresponding to melting and determine the onset temperature and the peak temperature.
-
Observe any exothermic events that might indicate decomposition.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.
A typical workflow for thermal analysis.
References
Methodological & Application
Application Notes and Protocols for the Polymerization of 3-(4-Aminobenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(4-aminobenzyl)aniline, also known as 3,4'-diaminodiphenylmethane (3,4'-DDM), as a monomer in the synthesis of various polymers. Due to the limited availability of data for this specific isomer, protocols and properties are often inferred from its more common isomer, 4,4'-diaminodiphenylmethane (4,4'-MDA), and other related aromatic diamines.
Introduction to this compound as a Monomer
This compound is an aromatic diamine with the chemical formula C₁₃H₁₄N₂. Its asymmetrical structure, featuring amino groups at the 3 and 4' positions of the diphenylmethane backbone, offers unique properties to the resulting polymers. The meta-linkage can impart increased solubility and a lower glass transition temperature compared to polymers derived from the more linear 4,4'-isomer, making them potentially more processable.[1] The two reactive amine groups allow it to be used as a monomer in various polymerization reactions, including the synthesis of polyamides, polyimides, and conductive polymers. These polymers are of interest for applications in high-performance materials, electronics, and potentially as matrices for drug delivery systems due to their thermal stability and chemical resistance.[2][3]
Synthesis of Polyamides
Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance.[1] The incorporation of the bent structure of this compound can lead to amorphous polyamides with enhanced solubility in organic solvents.[4]
Applications:
-
High-strength fibers and films.
-
Membranes for gas separation and filtration.
-
Matrices for advanced composites.
This protocol is adapted from the Yamazaki-Higashi reaction, a common method for polyamide synthesis.[4]
Materials:
-
This compound (diamine monomer)
-
Aromatic dicarboxylic acid (e.g., terephthalic acid, isophthalic acid)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl)
-
Ethanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add the aromatic dicarboxylic acid (10 mmol), this compound (10 mmol), LiCl (1.4 g), and anhydrous NMP (20 mL).
-
Stir the mixture at room temperature under a gentle flow of nitrogen until all solids have dissolved.
-
Add anhydrous pyridine (6 mL) and triphenyl phosphite (22 mmol) to the solution.
-
Heat the reaction mixture to 105 °C and maintain this temperature for 3-4 hours with continuous stirring.
-
After cooling to room temperature, pour the viscous polymer solution into 500 mL of vigorously stirred ethanol to precipitate the polyamide.
-
Collect the fibrous polymer by filtration and wash it thoroughly with hot water and then with ethanol.
-
Dry the polymer in a vacuum oven at 80-100 °C overnight.
Expected Properties of Polyamides Derived from Diaminodiphenylmethanes:
| Property | Typical Value Range |
| Inherent Viscosity (dL/g) | 0.5 - 1.5 |
| Glass Transition Temp. (Tg, °C) | 200 - 300 |
| 10% Weight Loss Temp. (TGA, °C) | > 450 |
| Tensile Strength (MPa) | 70 - 100 |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, DMF) |
Note: These values are based on data for polyamides derived from related aromatic diamines and may vary depending on the specific dicarboxylic acid used and the polymerization conditions.[1][4]
Experimental Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis of polyamides via phosphorylation polycondensation.
Synthesis of Polyimides
Polyimides are known for their exceptional thermal stability, excellent mechanical properties, and good dielectric performance.[5][6] The use of this compound as the diamine component can improve the solubility and processability of the resulting polyimides.
Applications:
-
Aerospace components.
-
Microelectronics and flexible printed circuits.
-
High-temperature adhesives and insulators.
-
Gas separation membranes.
This protocol involves the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization.[5]
Materials:
-
This compound
-
Aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA), 4,4'-oxydiphthalic anhydride (ODPA))
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
In a dry, three-necked flask under a nitrogen atmosphere, dissolve this compound (10 mmol) in anhydrous DMAc (20 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Gradually add the aromatic dianhydride (10 mmol) to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 8-12 hours to form a viscous poly(amic acid) solution.
Step 2: Imidization
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Heat the film in an oven with the following temperature program: 100 °C for 1 hour, 200 °C for 1 hour, and 300 °C for 1 hour.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add acetic anhydride (40 mmol) and pyridine (20 mmol).
-
Stir the mixture at room temperature for 1-2 hours, then heat to 100 °C for an additional 2 hours.
-
Precipitate the resulting polyimide by pouring the solution into methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Expected Properties of Polyimides Derived from Diaminodiphenylmethanes:
| Property | Typical Value Range |
| Glass Transition Temp. (Tg, °C) | 250 - 350 |
| 5% Weight Loss Temp. (TGA, °C) | > 500 |
| Tensile Strength (MPa) | 80 - 150 |
| Dielectric Constant (1 MHz) | 2.8 - 3.5 |
| Solubility | Often soluble in NMP, DMAc, m-cresol |
Note: These values are based on data for polyimides derived from related aromatic diamines and may vary depending on the specific dianhydride used.[5][7]
Experimental Workflow for Polyimide Synthesis
Caption: Two-step workflow for the synthesis of polyimides.
Synthesis of Conductive Polymers
Aniline and its derivatives can be polymerized through oxidative polymerization to form conductive polymers.[8][9] The resulting poly(this compound) would be a derivative of polyaniline (PANI) and is expected to exhibit electrical conductivity and electroactivity.
Applications:
-
Antistatic coatings.
-
Corrosion protection.[10]
-
Sensors and biosensors.
-
Electromagnetic shielding.
This protocol describes a general method for the chemical oxidative polymerization of aniline derivatives.[8]
Materials:
-
This compound
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
Procedure:
-
Dissolve this compound (10 mmol) in 100 mL of 1 M HCl in a beaker and cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve ammonium persulfate (12.5 mmol) in 50 mL of 1 M HCl and cool to 0-5 °C.
-
Slowly add the APS solution dropwise to the monomer solution with vigorous stirring. The reaction mixture will gradually change color, typically to dark green or black.
-
Continue stirring the reaction mixture at 0-5 °C for 4-6 hours.
-
Allow the mixture to stand for 24 hours to ensure complete polymerization.
-
Collect the polymer precipitate by vacuum filtration.
-
Wash the polymer sequentially with 1 M HCl, deionized water, and methanol until the filtrate becomes colorless.
-
Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.
Expected Properties of Conductive Polymers from Aniline Derivatives:
| Property | Typical Value Range |
| Electrical Conductivity (S/cm) | 10⁻⁵ to 10¹ (dopant dependent) |
| Morphology | Typically granular or nanofibrous |
| Color | Dark green (emeraldine salt) or dark blue/black |
Note: The conductivity and other properties are highly dependent on the polymerization conditions and the level of protonic doping.[9][11]
References
- 1. www2.ictp.csic.es [www2.ictp.csic.es]
- 2. Synthesis and characterization of a high temperature thermosetting polyimide oligomer derived from a non-toxic, sustainable bisaniline - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02182H [pubs.rsc.org]
- 3. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advanced synthesis and multifaceted characterization of a 4,4-diaminodiphenylmethane-melamine-formaldehyde terpolymer: anti-corrosion performance and antimicrobial potential in 1 M hydrochloric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative Copolymerization of Aniline with O- and P-Toluidine by Ammonium Per Sulfate: Kinetic and Pathway – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for 3-(4-Aminobenzyl)aniline as a Precursor for High-Performance Polyimides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 3-(4-aminobenzyl)aniline as a monomer for the preparation of high-performance polyimides. The protocols detailed herein are intended for researchers in materials science and professionals in drug development exploring advanced polymers for various applications, including controlled-release systems and biocompatible devices.
Introduction
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The properties of polyimides can be tailored by modifying the chemical structure of the diamine and dianhydride monomers.[3] The use of asymmetric diamines, such as this compound, can disrupt chain packing, leading to improved solubility of the resulting polyimides without significantly compromising their desirable thermal properties. This enhanced processability is crucial for various applications in the biomedical field, including the fabrication of drug delivery systems, implantable devices, and biosensors.[1][4][5] Polyimides are valued in these applications for their biocompatibility and stability in physiological environments.[6]
The meta-para orientation of the amine groups in this compound offers a unique combination of rigidity from the aromatic backbone and increased entropy compared to its symmetric 4,4' isomer, potentially yielding polyimides with a favorable balance of properties.
Monomer Synthesis: this compound
The synthesis of this compound, also known as 3,4'-diaminodiphenylmethane, is typically achieved through the acid-catalyzed condensation of aniline with formaldehyde. This reaction generally produces a mixture of isomers (2,2', 2,4', 3,4', and 4,4'-diaminodiphenylmethane) and higher oligomers. The desired 3,4'-isomer must be isolated from this mixture, often through fractional distillation or column chromatography.
Diagram of Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Aniline
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., toluene)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a reaction vessel, combine aniline and hydrochloric acid in a molar ratio that ensures the formation of the aniline salt.
-
Slowly add formaldehyde to the stirred mixture while maintaining the temperature between 20-50°C.
-
After the addition is complete, continue stirring for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Neutralize the reaction mixture with a sodium hydroxide solution to a pH of 8-9.
-
Extract the organic phase containing the mixture of diaminodiphenylmethane isomers with a suitable solvent like toluene.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum or by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound isomer.
Polyimide Synthesis from this compound
Polyimides are typically synthesized via a two-step polycondensation reaction. The first step involves the reaction of the diamine (this compound) with a tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical imidization.[2]
Diagram of Two-Step Polyimide Synthesis Workflow
Caption: General workflow for the two-step synthesis of polyimides.
Experimental Protocol: Synthesis of a Polyimide Film
This protocol describes the synthesis of a polyimide from this compound and pyromellitic dianhydride (PMDA).
Materials:
-
This compound (purified)
-
Pyromellitic dianhydride (PMDA) (polymer grade)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Nitrogen gas (high purity)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of this compound in anhydrous DMAc to achieve a solids content of 15-20 wt%.[3]
-
Stir the solution under a gentle nitrogen flow until the diamine is completely dissolved.
-
Gradually add an equimolar amount of PMDA to the solution in small portions.
-
Continue stirring at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.[3]
-
-
Polyimide Film Formation (Thermal Imidization):
-
Cast the viscous poly(amic acid) solution onto a clean glass plate.
-
Place the glass plate in a vacuum oven and heat it in a stepwise manner: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete imidization.
-
After cooling to room temperature, the polyimide film can be peeled off from the glass plate.
-
Expected Properties of Polyimides from this compound
The properties of polyimides derived from this compound are expected to be comparable to other high-performance aromatic polyimides. The following table summarizes the anticipated range of properties based on data from analogous polyimides.[7][8][9][10]
| Property | Expected Range of Values |
| Thermal Properties | |
| Glass Transition Temp (Tg) | 250 - 350 °C |
| 5% Weight Loss Temp (TGA) | > 500 °C in N₂ |
| Mechanical Properties | |
| Tensile Strength | 100 - 200 MPa |
| Tensile Modulus | 3 - 5 GPa |
| Elongation at Break | 5 - 20 % |
| Electrical Properties | |
| Dielectric Constant (1 MHz) | 2.5 - 3.5 |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) |
Applications in Drug Development
The unique properties of polyimides make them attractive candidates for various applications in drug development and biomedical engineering.[1][4][5]
-
Drug Delivery: The controlled degradation or permeability of polyimide-based matrices can be utilized for sustained and targeted drug release. The polymer backbone can be functionalized to incorporate drug molecules.
-
Biocompatible Coatings: Polyimides can be used as coatings for medical implants and devices to improve their biocompatibility and reduce inflammatory responses.[6]
-
Medical Devices: Their excellent mechanical properties and flexibility make them suitable for fabricating components of medical devices such as catheters and flexible sensors.[6]
Logical Relationship of Polyimide Properties to Drug Development Applications
Caption: Relationship between polyimide properties and drug development applications.
References
- 1. Polyimide as a biomedical material: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. apicalfilm.com [apicalfilm.com]
- 7. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-(4-Aminobenzyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Aminobenzyl)aniline and its derivatives are diarylmethane compounds that hold significant potential as scaffolds in medicinal chemistry and materials science. The presence of two aniline moieties, disposed at the meta and para positions of the benzyl core, provides a unique three-dimensional structure and multiple sites for functionalization. This arrangement is of interest in the design of novel therapeutic agents, including enzyme inhibitors and receptor modulators, as well as in the development of advanced polymers and molecular materials. The following protocols detail a reliable synthetic route to the parent compound, this compound, which can be further modified to generate a library of derivatives for various research applications.
Synthetic Strategy
The synthesis of this compound is achieved through a robust two-step process. The initial step involves the formation of a dinitro precursor, 1-nitro-3-((4-nitrobenzyl)amino)benzene, via a reductive amination reaction between 3-nitrobenzaldehyde and 4-nitroaniline. This intermediate is then subjected to a reduction of both nitro groups to yield the final diamino product. This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields of the individual steps.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reaction | Starting Material 1 | Starting Material 2 | Product | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| 1 | Reductive Amination | 3-Nitrobenzaldehyde | 4-Nitroaniline | 1-Nitro-3-((4-nitrobenzyl)amino)benzene | Sodium triacetoxyborohydride, Acetic acid | DCM | 12-16 hours | 85-95 | >95 (NMR) |
| 2 | Nitro Group Reduction | 1-Nitro-3-((4-nitrobenzyl)amino)benzene | - | This compound | Tin(II) chloride dihydrate, HCl | Ethanol | 2-4 hours | 80-90 | >98 (HPLC) |
Experimental Protocols
Step 1: Synthesis of 1-Nitro-3-((4-nitrobenzyl)amino)benzene (Reductive Amination)
This protocol describes the reductive amination of 3-nitrobenzaldehyde with 4-nitroaniline to form the dinitro intermediate.
Materials:
-
3-Nitrobenzaldehyde
-
4-Nitroaniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-nitrobenzaldehyde (1.0 eq) and 4-nitroaniline (1.0 eq).
-
Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M with respect to the 3-nitrobenzaldehyde.
-
Add glacial acetic acid (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The addition may be exothermic.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-nitro-3-((4-nitrobenzyl)amino)benzene as a solid.
Step 2: Synthesis of this compound (Nitro Group Reduction)
This protocol details the reduction of the dinitro intermediate to the final diamino product using tin(II) chloride.
Materials:
-
1-Nitro-3-((4-nitrobenzyl)amino)benzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
10 M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 1-nitro-3-((4-nitrobenzyl)amino)benzene (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (6.0-8.0 eq) to the solution.
-
Carefully add concentrated hydrochloric acid dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add 10 M sodium hydroxide solution to basify the mixture to a pH of ~10-12. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography or recrystallization to yield the final product.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Hypothetical inhibition of a signaling pathway.
Application Notes and Protocols for the Characterization of 3-(4-Aminobenzyl)aniline
These application notes provide a comprehensive overview of analytical techniques for the characterization of 3-(4-Aminobenzyl)aniline, also known as 3,4'-diaminodiphenylmethane. The methodologies described are based on established protocols for structurally related aromatic amines and diaminodiphenylmethane isomers, offering a robust starting point for researchers, scientists, and drug development professionals.
Chromatographic Analysis
Chromatographic techniques are essential for determining the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase method is generally suitable.
Table 1: Proposed HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Method: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject the sample and run the gradient program.
-
Data Analysis: Identify and quantify the peak corresponding to this compound based on its retention time and peak area, relative to a standard of known concentration. The analysis of diaminotoluene isomers by HPLC can serve as a reference for method development.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Derivatization may be necessary for polar compounds like aromatic amines to improve their volatility and chromatographic behavior.
Table 2: Proposed GC-MS Method Parameters
| Parameter | Value |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (10 min) |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Experimental Protocol:
-
Derivatization (optional but recommended): To a solution of the sample in a suitable solvent, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes. A method for the analysis of 4,4'-diaminodiphenylmethane analogues in urine can be adapted.[2]
-
Sample Preparation: Dissolve the derivatized or underivatized sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a standard GC-MS system.
-
Method: Inject the prepared sample into the GC.
-
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. The NIST database contains mass spectra for isomers like 3,3'-diaminodiphenylmethane which can be used for comparison.[3]
Spectroscopic Analysis
Spectroscopic techniques are employed to elucidate the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Nucleus | Predicted Chemical Shift (ppm) | Comments |
| ¹H NMR | 3.5 - 4.0 (s, 2H, -CH₂-) | Methylene bridge protons |
| 4.5 - 5.5 (br s, 4H, -NH₂) | Amino protons (may exchange with D₂O) | |
| 6.5 - 7.5 (m, 8H, Ar-H) | Aromatic protons | |
| ¹³C NMR | ~40 ( -CH₂-) | Methylene bridge carbon |
| 110 - 150 (Ar-C) | Aromatic carbons |
Note: Predicted values are based on data for structurally similar compounds such as 4,4'-diaminodiphenylmethane and its derivatives.[4][5][6]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
-
Data Analysis: Process the spectra and assign the chemical shifts to the respective protons and carbons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3300 - 3500 | N-H stretching (asymmetric and symmetric) |
| 3000 - 3100 | Aromatic C-H stretching |
| 2850 - 2950 | Methylene C-H stretching |
| 1600 - 1650 | N-H bending |
| 1450 - 1600 | Aromatic C=C stretching |
| 1250 - 1350 | C-N stretching |
| 800 - 850 | p-disubstituted benzene C-H out-of-plane bending |
| 690 - 770 | m-disubstituted benzene C-H out-of-plane bending |
Note: Expected peak positions are based on data for 4,4'-diaminodiphenylmethane.[7]
Experimental Protocol:
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR-FTIR spectrometer.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the functional groups in the molecule.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point and decomposition temperature.
Table 5: Predicted Thermal Properties
| Parameter | Predicted Value | Comments |
| Melting Point (Tₘ) | 77-81 °C | Based on literature values for 3,4'-diaminodiphenylmethane. |
| Onset of Decomposition (Tₒ) | > 200 °C | Based on data for related aromatic amines. |
| Peak Decomposition Temp (Tₚ) | > 250 °C | Based on data for related aromatic amines. |
Experimental Protocol (TGA):
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Instrumentation: Use a TGA instrument.
-
Method: Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the onset and peak decomposition temperatures from the weight loss curve. The thermal stability of polymers derived from diaminotoluene isomers can provide insights into the expected behavior.[8]
Experimental Protocol (DSC):
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.
-
Instrumentation: Use a DSC instrument.
-
Method: Heat the sample from room temperature to a temperature above its melting point (e.g., 150 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the melting point from the endothermic peak in the DSC thermogram.
References
- 1. benchchem.com [benchchem.com]
- 2. A GC/MS method for the determination of 4,4'-diaminodiphenylmethane and substituted analogues in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,3'-Diaminodiphenylmethane [webbook.nist.gov]
- 4. 4,4'-DIAMINO-3,3'-DIMETHYLDIPHENYLMETHANE(838-88-0) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-(4-Aminobenzyl)aniline as a Promising Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of 3-(4-Aminobenzyl)aniline as a corrosion inhibitor, particularly for mild steel in acidic environments. Due to the limited availability of direct experimental data on this compound, this document extrapolates information from studies on structurally similar aniline and diaminodiphenylmethane derivatives. The protocols outlined below are generalized procedures for the synthesis, application, and evaluation of this compound as a corrosion inhibitor.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. Organic corrosion inhibitors, particularly those containing nitrogen, sulfur, and aromatic rings, have proven effective in mitigating corrosion.[1][2] Aniline and its derivatives are a well-studied class of corrosion inhibitors that function by adsorbing onto the metal surface, forming a protective barrier against corrosive agents.[3] The molecule this compound, with its two amino groups and a diarylmethane structure, presents promising characteristics for a highly effective corrosion inhibitor. The presence of multiple electron-donating amino groups and phenyl rings is expected to facilitate strong adsorption onto metal surfaces.
Potential Mechanism of Action
The corrosion inhibition by this compound is proposed to occur through the following mechanisms:
-
Adsorption: The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic rings facilitate the adsorption of the molecule onto the vacant d-orbitals of the metal surface, forming a protective film.[4]
-
Film Formation: The adsorbed molecules create a barrier that isolates the metal from the corrosive medium, hindering both anodic and cathodic reactions.[5]
-
Mixed Inhibition: It is anticipated that this compound will act as a mixed-type inhibitor, suppressing both the anodic dissolution of the metal and the cathodic hydrogen evolution.[6]
Data Presentation: Comparative Efficacy of Aniline Derivatives
The following table summarizes the corrosion inhibition efficiency of various aniline derivatives on mild steel in acidic media, providing a benchmark for the expected performance of this compound.
| Inhibitor | Concentration | Corrosive Medium | Metal | Inhibition Efficiency (%) | Reference |
| Aniline | 50 mM | 3% HF | Mild Steel | 72.7 | |
| p-Toluidine | 50 mM | 3% HF | Mild Steel | 77.0 | |
| p-Anisidine | 50 mM | 3% HF | Mild Steel | 94.9 | |
| N,N-Dimethylaniline | 50 mM | 3% HF | Mild Steel | 75.9 | |
| N1-(2-nitrophenyl)ethane-1,2-diamine | 10⁻³ M | 1M HCl | Mild Steel | 96.18 | [5] |
| N1-(2-nitrophenyl)propane-1,3-diamine | 10⁻³ M | 1M HCl | Mild Steel | 94.91 | [5] |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthesis route based on the condensation reaction of aniline and formaldehyde, a common method for producing diaminodiphenylmethane derivatives.[7][8][9][10]
Materials:
-
Aniline
-
Formaldehyde (37% solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (10%)
-
Toluene
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline in toluene.
-
Slowly add concentrated hydrochloric acid to the aniline solution while stirring to form the aniline hydrochloride salt.
-
Gradually add formaldehyde solution to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling to room temperature, neutralize the mixture with a 10% sodium hydroxide solution until a pH of 8-9 is reached.
-
Separate the organic layer and wash it with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene by rotary evaporation.
-
The crude product can be purified by recrystallization from ethanol to yield this compound.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.
Evaluation of Corrosion Inhibition Performance
This gravimetric method provides a straightforward determination of the corrosion rate.[1][11][12][13][14]
Materials:
-
Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound (various concentrations)
-
Acetone
-
Distilled water
-
Analytical balance
Procedure:
-
Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Weigh the coupons accurately.
-
Immerse the coupons in the corrosive solution with and without different concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, wash them with distilled water, clean with a brush to remove corrosion products, rinse with acetone, and dry.
-
Weigh the coupons again.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (87.6 × ΔW) / (A × T × D)
-
ΔW = Weight loss in mg
-
A = Area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³
-
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inhibitor = Corrosion rate in the presence of inhibitor
-
-
Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[15][16][17][18][19][20][21][22]
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode (WE): Mild steel coupon
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum foil or graphite rod
-
Procedure:
-
Prepare the mild steel working electrode by polishing, degreasing, and washing as described in the weight loss method.
-
Immerse the three electrodes in the corrosive solution (with and without inhibitor) and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
a) Potentiodynamic Polarization: [16][17][18]
-
Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency:
-
IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
b) Electrochemical Impedance Spectroscopy (EIS): [19][20][21][22]
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency:
-
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Surface analysis techniques provide visual and compositional information about the protective film formed on the metal surface.[15][23][24]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the mild steel coupons before and after immersion in the corrosive medium with and without the inhibitor.
-
Atomic Force Microscopy (AFM): To characterize the surface topography and roughness at the nanoscale.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface film and identify the chemical states of the elements, confirming the adsorption of the inhibitor.
Visualizations
Caption: Proposed synthesis of this compound.
Caption: Corrosion inhibition mechanism of this compound.
Caption: Experimental workflow for inhibitor evaluation.
Conclusion
While direct experimental evidence for the corrosion inhibition properties of this compound is currently lacking in the public domain, its molecular structure strongly suggests its potential as an effective corrosion inhibitor. The presence of multiple adsorption centers (amino groups and phenyl rings) is expected to lead to high inhibition efficiency. The provided protocols offer a comprehensive framework for the synthesis and evaluation of this promising compound. Further research is warranted to quantify its performance and optimize its application in various corrosive environments.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5241119A - Process for the preparation of 4,4'-diaminodiphenyl-methane and its derivatives - Google Patents [patents.google.com]
- 8. yonghuicomposite.com [yonghuicomposite.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. corrosionpedia.com [corrosionpedia.com]
- 12. researchgate.net [researchgate.net]
- 13. chesci.com [chesci.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Potentiodynamic Polarization: Significance and symbolism [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 21. jmaterenvironsci.com [jmaterenvironsci.com]
- 22. gamry.com [gamry.com]
- 23. tandfonline.com [tandfonline.com]
- 24. content.ampp.org [content.ampp.org]
Application Notes and Protocols for Functionalizing Nanoparticles with 3-(4-Aminobenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with specific ligands is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel catalytic platforms. 3-(4-Aminobenzyl)aniline is a versatile diamine ligand that can be conjugated to nanoparticle surfaces to introduce primary amine groups. These functional groups can serve as reactive sites for the subsequent attachment of drugs, targeting moieties, or other biomolecules. This document provides a detailed experimental procedure for the synthesis and characterization of nanoparticles functionalized with this compound, tailored for applications in research and drug development.
The protocol outlined below describes a two-step process involving the initial synthesis of magnetic iron oxide nanoparticles (Fe₃O₄ NPs), followed by surface modification with this compound using a carbodiimide crosslinker. This method is widely applicable and can be adapted for various nanoparticle core materials.
Experimental Workflow
The overall experimental workflow for the synthesis and functionalization of nanoparticles is depicted below.
Figure 1: General workflow for the synthesis and functionalization of magnetic nanoparticles with this compound.
Experimental Protocols
Materials and Equipment
-
Reagents: Iron(III) chloride hexahydrate (FeCl₃·6H₂O), Iron(II) chloride tetrahydrate (FeCl₂·4H₂O), Ammonium hydroxide (NH₄OH), this compound, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), 2-(N-morpholino)ethanesulfonic acid (MES) buffer, Ethanol, Deionized water.
-
Equipment: Magnetic stirrer, Sonicator, Centrifuge, pH meter, Transmission Electron Microscope (TEM), Dynamic Light Scattering (DLS) instrument, Fourier-Transform Infrared (FTIR) Spectrometer, Thermogravimetric Analyzer (TGA).
Protocol 1: Synthesis of Fe₃O₄ Nanoparticles
This protocol is based on the co-precipitation method, a common and effective technique for synthesizing magnetic nanoparticles.[1][2]
-
Prepare Iron Salt Solution: Dissolve FeCl₃·6H₂O (e.g., 5.4 g) and FeCl₂·4H₂O (e.g., 2.0 g) in deionized water (e.g., 100 mL) with vigorous stirring under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Co-precipitation: Heat the solution to 80°C. Add ammonium hydroxide solution (e.g., 25%, 10 mL) dropwise with continuous stirring. A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Aging: Continue stirring at 80°C for 1-2 hours to allow for crystal growth and stabilization.
-
Washing: Cool the mixture to room temperature. Separate the nanoparticles from the solution using a strong magnet. Discard the supernatant and wash the nanoparticles multiple times with deionized water and then with ethanol until the pH of the supernatant is neutral.
-
Drying: Dry the washed nanoparticles under vacuum at 60°C.
Protocol 2: Functionalization with this compound
This procedure utilizes EDC/NHS chemistry to form a stable amide bond between the carboxyl groups on the nanoparticle surface (often present due to slight surface oxidation or can be introduced intentionally) and the amine groups of this compound.[3]
-
Nanoparticle Dispersion: Disperse the synthesized Fe₃O₄ nanoparticles in MES buffer (e.g., 0.1 M, pH 6.0) at a concentration of 1 mg/mL. Sonicate for 15 minutes to ensure a uniform dispersion.
-
Carboxyl Group Activation: Add EDC (e.g., 10 mg) and NHS (e.g., 6 mg) to the nanoparticle dispersion. Stir the mixture at room temperature for 30 minutes to activate the surface carboxyl groups.
-
Ligand Conjugation: Prepare a solution of this compound in MES buffer (e.g., 5 mg/mL). Add this solution to the activated nanoparticle dispersion.
-
Reaction: Allow the reaction to proceed for at least 12 hours at room temperature with gentle stirring.
-
Purification: Separate the functionalized nanoparticles using a magnet. Wash the nanoparticles extensively with MES buffer, followed by deionized water and ethanol to remove unreacted reagents and by-products.
-
Final Product: Dry the functionalized nanoparticles under vacuum.
Characterization Data
The successful synthesis and functionalization of the nanoparticles can be confirmed through various characterization techniques. The following table summarizes expected quantitative data based on typical results for amine-functionalized iron oxide nanoparticles.[1]
| Parameter | Fe₃O₄ NPs (Bare) | Fe₃O₄@this compound | Technique |
| Hydrodynamic Diameter | ~15-25 nm | ~25-40 nm | DLS |
| Zeta Potential (pH 7) | -15 to -25 mV | +20 to +30 mV | DLS |
| Weight Loss (up to 800°C) | < 5% | 10-20% | TGA |
| Particle Size (Core) | ~10-20 nm | ~10-20 nm | TEM |
Visualization of the Functionalization Process
The covalent attachment of this compound to the nanoparticle surface via EDC/NHS chemistry can be conceptually visualized as follows:
Figure 2: Conceptual diagram of the covalent conjugation of this compound to a carboxylated nanoparticle surface.
Applications in Drug Development
Nanoparticles functionalized with this compound offer a versatile platform for various applications in drug development:
-
Drug Conjugation: The terminal primary amine group can be used to covalently attach therapeutic agents, particularly those with available carboxyl groups, via amide bond formation.
-
Targeting Ligand Attachment: Targeting moieties such as antibodies, peptides, or small molecules can be conjugated to the amine groups to facilitate site-specific drug delivery, thereby enhancing therapeutic efficacy and reducing off-target side effects.[3]
-
Gene Delivery: The positively charged surface (at physiological pH) can facilitate the electrostatic binding and condensation of negatively charged nucleic acids (e.g., siRNA, plasmid DNA) for gene delivery applications.
-
Bio-imaging: Fluorescent dyes can be attached to the functionalized nanoparticles, enabling their use as probes for cellular and in vivo imaging.
Conclusion
The protocol described provides a robust and reproducible method for the functionalization of nanoparticles with this compound. The resulting amine-functionalized nanoparticles are a valuable tool for researchers in drug development, offering a flexible platform for the attachment of a wide range of molecules. Proper characterization is essential to confirm successful functionalization and to ensure the quality and consistency of the nanoparticle conjugates for downstream applications.
References
- 1. Synthesis and characterization of amine-functionalized Fe3O4/Mesoporous Silica Nanoparticles (MSNs) as potential nanocarriers in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Antibody‐Nanoparticle Conjugates in Therapy: Combining the Best of Two Worlds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-Aminobenzyl)aniline in Conductive Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages and mechanical properties of polymers. Polyaniline (PANI) is one of the most extensively studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. The functionalization of the polyaniline backbone through the use of substituted aniline monomers is a key strategy for tailoring its properties for specific applications, including biosensors, drug delivery systems, and tissue engineering.
3-(4-Aminobenzyl)aniline is a unique diamine monomer that offers intriguing possibilities for the synthesis of novel conductive polymers. Its structure, featuring two amine groups with different reactivities and a flexible benzyl linkage, can lead to polymers with distinct structural and electronic properties compared to traditional polyaniline. The additional amino group provides a site for further functionalization, such as the attachment of biomolecules or drugs, making it a promising candidate for biomedical applications.
These application notes provide detailed protocols for the synthesis and characterization of conductive polymers based on this compound, drawing upon established methods for aniline and its derivatives.
Data Presentation
The properties of conductive polymers are highly dependent on the synthesis method, dopants, and processing conditions. While specific data for poly(this compound) is not extensively reported, the following table presents expected and comparative data based on studies of polyaniline and related derivatives.
| Property | Poly(this compound) (Expected) | Polyaniline (Emeraldine Salt) (Reference) |
| Electrical Conductivity | 10⁻³ - 10⁰ S/cm | 2 - 4 S/cm (compacted powder)[1] |
| Thermal Stability (Td) | Onset ~250 °C | >300 °C[1] |
| Solubility | Soluble in NMP, DMF, DMSO | Generally insoluble in common solvents |
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization of this compound
This protocol describes the synthesis of poly(this compound) via chemical oxidation, a common method for producing polyaniline and its derivatives.[2][3]
Materials:
-
This compound
-
Ammonium persulfate (APS)
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
N-Methyl-2-pyrrolidone (NMP)
-
Deionized water
Equipment:
-
Beakers and magnetic stir bar
-
Magnetic stir plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
Monomer Solution Preparation: Dissolve 1.0 g of this compound in 50 mL of 1 M HCl in a beaker with vigorous stirring until the monomer is completely dissolved. Place the beaker in an ice bath to maintain a low temperature.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 1.25 molar equivalents of ammonium persulfate in 50 mL of 1 M HCl.
-
Polymerization: Slowly add the ammonium persulfate solution dropwise to the stirring monomer solution over 30 minutes. The reaction mixture will gradually change color, indicating polymerization. Continue stirring the reaction mixture for 24 hours at room temperature.
-
Polymer Isolation: After 24 hours, collect the polymer precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the precipitate with copious amounts of 1 M HCl to remove any unreacted monomer and oligomers, followed by washing with methanol to remove the oxidant and other impurities.
-
Drying: Dry the resulting polymer powder in an oven at 60°C for 24 hours.
-
Solubilization: The dried polymer can be dissolved in solvents like NMP for further characterization or film casting.
Protocol 2: Electrochemical Polymerization of this compound
This protocol details the electrochemical synthesis of a poly(this compound) film on an electrode surface.[4][5][6][7]
Materials:
-
This compound
-
1 M Sulfuric acid (H₂SO₄)
-
Deionized water
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (Working electrode: e.g., glassy carbon or ITO-coated glass; Counter electrode: e.g., platinum wire; Reference electrode: e.g., Ag/AgCl)
-
Computer with electrochemical software
Procedure:
-
Electrolyte Preparation: Prepare a solution of 0.1 M this compound in 1 M H₂SO₄.
-
Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Electropolymerization: Perform cyclic voltammetry (CV) by sweeping the potential between -0.2 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a specified number of cycles (e.g., 20 cycles). The growth of the polymer film on the working electrode will be indicated by an increase in the peak currents with each cycle.
-
Film Characterization: After polymerization, rinse the polymer-coated electrode with deionized water and allow it to dry. The electrochemical properties of the film can then be characterized in a monomer-free electrolyte solution.
Mandatory Visualization
Caption: Workflow for the chemical oxidative polymerization of this compound.
Caption: Mechanism of electrical conductivity in doped polyaniline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. silicon.uwaterloo.ca [silicon.uwaterloo.ca]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Electrochemical polymerization of aniline investigated using on-line electrochemistry/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for Incorporating 3-(4-Aminobenzyl)aniline into Composite Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the incorporation of 3-(4-Aminobenzyl)aniline, a versatile aromatic diamine, into various composite materials. The following sections outline key methodologies, including polyimide synthesis, epoxy resin curing, and copolymerization, to leverage the unique chemical structure of this compound for the development of advanced materials.
Synthesis of Polyimides via Polycondensation
Aromatic diamines like this compound are key building blocks for high-performance polyimides. The two amine functionalities can react with aromatic dianhydrides through a two-step or one-step polycondensation reaction to form a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide. The resulting polymers often exhibit excellent thermal stability, mechanical strength, and chemical resistance.
Experimental Protocol: One-Step High-Temperature Polycondensation
This protocol describes the synthesis of a polyimide from this compound and a generic aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA) in a high-boiling solvent.
Materials:
-
This compound
-
Aromatic dianhydride (e.g., PMDA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Xylene
-
Isoquinoline (catalyst)
-
Ethanol
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve equimolar amounts of this compound and the aromatic dianhydride in NMP to achieve a monomer concentration of 20-25 wt%.
-
Add a catalytic amount of isoquinoline and use xylene as an azeotropic agent.
-
Heat the reaction mixture to 160°C and maintain for 3 hours to remove the water generated during imidization.
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After the removal of water, increase the temperature to 190-200°C and continue the reaction for several hours until a viscous polymer solution is formed.
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Cool the solution to room temperature.
-
Precipitate the polyimide by slowly pouring the viscous solution into a large volume of vigorously stirred ethanol.
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Filter the fibrous precipitate, wash thoroughly with ethanol, and dry in a vacuum oven at 80°C for 24 hours.
-
For film formation, the dried polyimide can be redissolved in a solvent like NMP or cyclohexanone and cast onto a glass substrate, followed by heating up to 250°C to remove the solvent.[1]
Representative Data of Aromatic Polyimide Films
The following table summarizes typical properties of polyimide films synthesized from aromatic diamines and dianhydrides, which can be expected to be similar for polyimides derived from this compound.
| Property | Dianhydride | Value |
| Tensile Strength (MPa) | BTDA | 93.1 - 131 |
| Elongation at Break (%) | BTDA | 7.6 - 12 |
| 5% Weight Loss Temp. (°C) | BPDA | 446 - 495 (in N₂) |
| Glass Transition Temp. (°C) | PMDA | > 380 |
| Dielectric Constant (1 MHz) | PMDA | 2.8 - 3.2 |
Data are representative values from polyimides synthesized with various aromatic diamines and the specified dianhydrides.[1][2]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Aminobenzyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(4-Aminobenzyl)aniline synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach. Two primary routes are considered:
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Route 1: Reductive Amination of 4-Aminobenzaldehyde with 3-Aminobenzylamine. This is a direct approach to forming the target molecule.
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Route 2: Reduction of 3-(4-Nitrobenzyl)nitrobenzene. This route involves the synthesis of a dinitro intermediate followed by a reduction step.
Route 1: Reductive Amination
This pathway involves the reaction of 4-aminobenzaldehyde with 3-aminobenzylamine in the presence of a reducing agent.
Observed Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | The initial condensation between the aldehyde and amine to form the imine intermediate may be slow or incomplete. |
| * pH Optimization: Ensure the reaction medium is weakly acidic (pH 4-6) to facilitate imine formation. Strong acids can protonate the amine, rendering it non-nucleophilic. | |
| * Dehydration: Use a dehydrating agent, such as molecular sieves, or a Dean-Stark apparatus to remove water and drive the equilibrium towards imine formation. | |
| Inactive Reducing Agent | The reducing agent may have degraded due to improper storage or handling. |
| * Use Fresh Reagent: Employ a freshly opened bottle of the reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃).[1] | |
| * Aprotic Solvent for STAB: If using STAB, ensure the solvent is aprotic and anhydrous (e.g., dichloroethane, tetrahydrofuran) as it is water-sensitive.[1] | |
| Low Reactivity of Aniline Derivative | Aniline derivatives can be less reactive in reductive amination compared to aliphatic amines. |
| * Addition of a Lewis Acid: For less reactive anilines, the addition of a Lewis acid like Ti(iPrO)₄ or ZnCl₂ can enhance the reaction rate.[1] |
Observed Problem: Presence of Multiple Byproducts
| Potential Cause | Troubleshooting Steps |
| Over-alkylation | The newly formed secondary amine can react further with the aldehyde, leading to tertiary amine impurities. |
| * Control Stoichiometry: Use a slight excess of the amine component (3-aminobenzylamine) to the aldehyde. | |
| * Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and amine to keep the concentration of the aldehyde low. | |
| Self-Condensation of Aldehyde | Aldol condensation of 4-aminobenzaldehyde can occur under basic or acidic conditions. |
| * Maintain Neutral or Weakly Acidic pH: Avoid strongly acidic or basic conditions. | |
| Reduction of Aldehyde to Alcohol | The reducing agent can directly reduce the starting aldehyde to 4-aminobenzyl alcohol. |
| * Choice of Reducing Agent: Use a milder reducing agent like NaCNBH₃, which is selective for the imine over the carbonyl group. If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure complete imine formation before its addition.[1] |
Experimental Protocol: Reductive Amination
-
To a solution of 4-aminobenzaldehyde (1.0 eq) and 3-aminobenzylamine (1.1 eq) in anhydrous dichloroethane (DCE), add 4Å molecular sieves.
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Reduction of 3-(4-Nitrobenzyl)nitrobenzene
This route involves the catalytic hydrogenation or chemical reduction of a dinitro precursor.
Observed Problem: Incomplete Reduction
| Potential Cause | Troubleshooting Steps |
| Deactivated Catalyst | The catalyst (e.g., Pd/C, Raney Nickel) may have lost its activity. |
| * Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under water for Raney Ni). | |
| * Increase Catalyst Loading: A higher catalyst loading (e.g., 10 mol%) may be required. | |
| Insufficient Reducing Agent | The amount of reducing agent (e.g., hydrogen gas, hydrazine) is not enough for the complete reduction of both nitro groups. |
| * Monitor Hydrogen Uptake: In catalytic hydrogenation, ensure hydrogen uptake ceases before stopping the reaction. | |
| * Increase Equivalents: For chemical reductions (e.g., with SnCl₂ or Fe/HCl), use a sufficient molar excess of the reducing agent. | |
| Formation of Intermediates | Partial reduction can lead to the formation of nitroso or hydroxylamino intermediates, which can further react to form azo or azoxy byproducts. |
| * Longer Reaction Time: Extend the reaction time and monitor by TLC until the starting material and any colored intermediates are no longer visible. | |
| * Higher Temperature: A moderate increase in temperature may be necessary to drive the reaction to completion. |
Observed Problem: Low Yield After Workup
| Potential Cause | Troubleshooting Steps |
| Product Adsorption to Catalyst | The diamine product can adsorb onto the surface of the metal catalyst, leading to losses during filtration. |
| * Thorough Washing: Wash the catalyst thoroughly with a polar solvent like methanol or ethanol after filtration to recover the adsorbed product. | |
| Product Solubility in Aqueous Phase | The diamine product may have some solubility in the aqueous phase during workup, especially if the pH is acidic. |
| * Basify Before Extraction: Ensure the reaction mixture is made basic (pH > 8) before extraction to deprotonate the amine groups and reduce their water solubility. | |
| * Saturate Aqueous Layer: Add sodium chloride to the aqueous layer to decrease the solubility of the product before extraction. |
Experimental Protocol: Catalytic Hydrogenation
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Dissolve 3-(4-nitrobenzyl)nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
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Add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.
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Place the reaction mixture in a hydrogenation apparatus (e.g., Parr shaker).
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Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).
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Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.
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Monitor the reaction by observing hydrogen uptake or by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize or purify by column chromatography if necessary.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is turning dark upon storage. How can I prevent this?
A1: Anilines, particularly dianilines, are susceptible to air oxidation, which can lead to the formation of colored impurities. To minimize degradation, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light. Storing at a low temperature (e.g., in a refrigerator) can also help to slow down the oxidation process.
Q2: What is the best method for purifying this compound?
A2: Column chromatography on silica gel is a common and effective method for purifying this compound. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity with more ethyl acetate or adding methanol, can effectively separate the product from non-polar impurities and more polar byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can also be an effective purification technique, especially for larger quantities.
Q3: I am seeing a byproduct with a mass corresponding to the starting material plus an oxygen atom. What could this be?
A3: This byproduct is likely a nitroso or hydroxylamino intermediate if you are following the dinitro reduction route and the reduction is incomplete. These species are intermediates in the reduction of a nitro group to an amine. To avoid their formation, ensure that the reaction goes to completion by using a sufficient amount of reducing agent and allowing for an adequate reaction time.
Q4: Can I use a one-pot method to synthesize this compound from 3-nitroaniline and 4-nitrobenzaldehyde?
A4: While multi-component, one-pot reactions are attractive for their efficiency, a direct reaction between 3-nitroaniline and 4-nitrobenzaldehyde to form the desired product in a single step is challenging. A more plausible one-pot approach would involve the reductive coupling of these two starting materials, where the nitro groups are reduced and the C-N bond is formed in the same reaction vessel, often using an iron or palladium catalyst.[2][3] However, controlling the selectivity to obtain the desired isomer can be a significant challenge.
Q5: How can I monitor the progress of my reaction effectively?
A5: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable solvent system that gives good separation between your starting materials, intermediates, and the final product. Staining with a visualizing agent such as potassium permanganate or ninhydrin can be helpful for visualizing the amine products. For more quantitative and definitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent technique to track the consumption of reactants and the formation of the product, as well as to identify any byproducts by their mass-to-charge ratio.
References
Technical Support Center: Prevention of Oxidation in 3-(4-Aminobenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage and handling of 3-(4-Aminobenzyl)aniline to prevent oxidative degradation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is an aromatic amine, a class of organic compounds known for their susceptibility to oxidation. The presence of amino (-NH2) groups on the aromatic rings makes the molecule electron-rich and thus, readily reactive with oxygen. Exposure to air, light, heat, and moisture can initiate oxidation, leading to the formation of colored impurities and degradation of the compound.
Q2: What are the visible signs of oxidation in my this compound sample?
The most common sign of oxidation is a change in color. Pure this compound is typically a light-colored solid. Upon oxidation, it may turn yellow, brown, or even darker. You may also observe a change in the physical state or the appearance of insoluble particulates.
Q3: What are the optimal storage conditions for this compound?
To minimize oxidation, this compound should be stored in a cool, dry, and dark environment under an inert atmosphere. The recommended storage temperature is refrigerated (2-8 °C). It is crucial to use airtight containers made of non-reactive materials like amber glass or high-density polyethylene (HDPE).[1][2]
Q4: How can I handle this compound to minimize exposure to air?
When handling this compound, it is best to work in an inert atmosphere, such as inside a glovebox or using a Schlenk line. If this is not possible, minimize the time the container is open to the air. Use clean, dry spatulas and glassware to prevent contamination with moisture or other reactive substances.
Q5: Are there any chemical additives that can prevent the oxidation of this compound?
Yes, antioxidants can be added to stabilize aromatic amines. The most common types are free-radical scavengers, such as hindered phenolic antioxidants (e.g., Butylated Hydroxytoluene - BHT), and peroxide decomposers. Light stabilizers can also be used to protect against photo-oxidation.[3] The choice and concentration of the antioxidant should be carefully considered based on the intended application of the this compound to avoid interference with downstream experiments.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Sample has changed color (yellowing/browning). | 1. Exposure to air (oxygen).2. Exposure to light.3. Elevated storage temperature.4. Contamination with moisture or impurities. | 1. Verify Inert Atmosphere: Ensure the container is properly sealed and was flushed with an inert gas (nitrogen or argon) before storage. For frequent use, consider aliquoting the sample into smaller vials to minimize repeated exposure of the bulk material.2. Protect from Light: Store the container in a dark place or use an amber-colored vial. If the original container is clear, wrap it in aluminum foil.3. Check Storage Temperature: Confirm that the storage unit is maintaining the recommended temperature (2-8 °C). Avoid storing at room temperature for extended periods.4. Use High-Purity Solvents/Reagents: If the sample is in solution, ensure that the solvent was de-gassed and is of high purity. When handling the solid, use clean and dry equipment. |
| Inconsistent experimental results using the same batch of this compound. | 1. Partial oxidation of the sample.2. Inhomogeneous sample due to localized degradation. | 1. Assess Purity: Before use, assess the purity of the material using an appropriate analytical technique such as HPLC or TLC (see Experimental Protocols section).2. Homogenize Sample: If the solid sample appears non-uniform in color, gently homogenize it in an inert atmosphere before weighing. For solutions, ensure it is well-mixed before taking an aliquot. |
| Precipitate has formed in a solution of this compound. | 1. Oxidation products may be less soluble.2. Change in temperature affecting solubility.3. Reaction with solvent or impurities. | 1. Analyze the Precipitate: If possible, isolate and analyze the precipitate to identify it as an oxidation product or other contaminant.2. Check Solvent Compatibility: Ensure the chosen solvent is appropriate and does not react with the aniline derivative.3. Filter Before Use: If the precipitate is suspected to be an impurity, the solution can be filtered before use, but it is advisable to re-qualify the concentration and purity of the filtrate. |
Data Presentation
Table 1: Short-Term Stability of Primary Aromatic Amines in Aqueous Solution at Various Temperatures
| Compound | Storage Temperature (°C) | Recovery after 10 days (%) |
| o-toluidine | 20 | Reduced |
| 4 | Stable | |
| -20 | Stable | |
| -70 | Stable | |
| 2,6-dimethylaniline | 20 | Reduced |
| 4 | Stable | |
| -20 | Stable | |
| -70 | Stable | |
| 1-aminonaphthalene | 20 | Reduced |
| 4 | Stable | |
| -20 | Stable | |
| -70 | Stable | |
| 4-aminobiphenyl | 20 | Reduced |
| 4 | Stable | |
| -20 | Stable | |
| -70 | Stable |
Data adapted from a stability study of aromatic amines in human urine. "Stable" indicates no significant degradation, while "Reduced" indicates a measurable decrease in concentration.[4]
Table 2: Long-Term Stability of Primary Aromatic Amines at -70 °C
| Compound | Storage Duration | Recovery (%) |
| o-toluidine | Up to 14 months | Stable |
| 2,6-dimethylaniline | Up to 14 months | Stable |
| o-anisidine | Up to 14 months | Stable |
| 1-aminonaphthalene | Up to 14 months | Stable |
| 2-aminonaphthalene | Up to 14 months | Stable |
| 4-aminobiphenyl | Up to 14 months | Stable |
Data adapted from a long-term stability study of aromatic amines in human urine.[4]
Experimental Protocols
Protocol 1: Monitoring the Oxidation of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively assess the purity of a this compound sample and detect the presence of oxidation products.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of high-purity this compound (reference standard) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample to be tested and dissolve it in the same solvent as the standards to achieve a concentration within the calibration range.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 95% A, 5% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the sample solution.
-
The peak corresponding to this compound should be identified by its retention time compared to the standard.
-
The appearance of new, earlier-eluting peaks may indicate the formation of more polar oxidation products.
-
Quantify the purity of the sample by comparing the peak area of the main compound to the total area of all peaks.
-
Protocol 2: General Procedure for Inert Gas Blanketing for Storage
Objective: To create an inert atmosphere in a storage vial to prevent oxidation.
Methodology:
-
Preparation:
-
Place the desired amount of this compound into a clean, dry amber glass vial.
-
Have a source of dry inert gas (nitrogen or argon) with a regulator and a long needle or tube.
-
-
Inerting:
-
Insert the needle or tube into the vial, with the tip close to the bottom, but not touching the material.
-
Gently flow the inert gas into the vial for 1-2 minutes to displace the air. The gas flow should be gentle to avoid blowing the solid material out of the vial.
-
While the inert gas is still flowing, slowly withdraw the needle and immediately seal the vial with an airtight cap.
-
-
Sealing:
-
For extra protection, the cap can be wrapped with Parafilm®.
-
-
Storage:
-
Place the sealed vial in a refrigerator at the recommended temperature (2-8 °C).
-
Visualizations
Caption: Workflow for HPLC analysis of this compound purity.
Caption: Factors leading to the oxidation of this compound.
References
troubleshooting guide for 3-(4-Aminobenzyl)aniline polymerization reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 3-(4-Aminobenzyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the polymerization of this compound?
The polymerization of this compound typically proceeds via chemical oxidative polymerization. In this process, the monomer is oxidized in an acidic medium, leading to the formation of radical cations that then couple to form polymer chains. Ammonium persulfate (APS) is a commonly used oxidant for this type of reaction. The acidic environment is crucial for the formation of the conductive emeraldine salt form of the resulting polymer.
Q2: What are the expected properties of poly(this compound)?
Due to the presence of the benzyl group, poly(this compound) is expected to have different solubility characteristics compared to unsubstituted polyaniline. The incorporation of such a bulky substituent may enhance solubility in organic solvents.[1][2] However, it can also lead to a lower electrical conductivity compared to pure polyaniline due to a decrease in the conjugation length.[1] The final polymer is often obtained as a dark green or black powder, characteristic of polyaniline derivatives in their emeraldine salt form.[3]
Q3: Which of the two primary amino groups in this compound is more likely to participate in the polymerization?
The reactivity of the two primary amino groups can differ based on their electronic environment. The amino group directly on the aniline ring is likely the primary site for oxidative polymerization, similar to aniline itself. The amino group on the benzyl moiety is a benzylic amine, and its reactivity towards oxidative polymerization under typical aniline polymerization conditions might be different. It is possible that both amino groups could be involved, potentially leading to cross-linked structures. The specific reaction conditions, particularly the pH and oxidant concentration, will play a significant role in determining the reaction pathway.
Q4: What are some common side reactions to be aware of?
During the oxidative polymerization of aniline derivatives, several side reactions can occur, leading to defects in the polymer chain. These include the formation of azo groups (N=N bonds) and intermolecular grafting. Additionally, hydrolysis of the polymer chain can introduce carbonyl (=O) and hydroxyl (-OH) groups. In the case of this compound, there is also the potential for reactions involving the benzyl group, although this is less documented in the context of polymerization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No polymer formation or very low yield | 1. Inactive Oxidant: Ammonium persulfate can degrade over time. 2. Incorrect Monomer-to-Oxidant Ratio: Insufficient oxidant will result in incomplete polymerization. 3. Reaction Temperature Too High: High temperatures can lead to the formation of oligomers and side products instead of high molecular weight polymer.[4] 4. Incorrect pH: The reaction requires an acidic medium to proceed efficiently. | 1. Use fresh, high-quality ammonium persulfate. 2. Optimize the molar ratio of monomer to oxidant. A common starting point is a 1:1.25 ratio.[1] 3. Conduct the reaction at a low temperature, typically between 0 and 5 °C.[5] 4. Ensure the reaction medium is sufficiently acidic (e.g., 1 M HCl). |
| Polymer is insoluble in common organic solvents | 1. High Degree of Cross-linking: If both amino groups participate in the polymerization, a highly cross-linked and insoluble network can form. 2. Formation of Unsubstituted Polyaniline Chains: If any aniline impurity is present, it can polymerize to form insoluble polyaniline. 3. Over-oxidation of the Polymer: This can lead to a rigid and less soluble polymer structure. | 1. Adjust the reaction conditions (e.g., lower oxidant concentration, slower addition of oxidant) to favor linear chain growth. 2. Ensure the purity of the this compound monomer. 3. Carefully control the amount of oxidant and the reaction time to avoid over-oxidation. |
| The final polymer is not green, but rather brown or black | 1. Different Oxidation State: The color of polyaniline derivatives is dependent on their oxidation state. The desired conductive emeraldine salt is green, while the fully oxidized pernigraniline form is typically blue or violet, and the fully reduced leucoemeraldine form is colorless. A brown or black color may indicate a mixture of states or the presence of side products. 2. Presence of Impurities or Side Products: Side reactions can lead to products that alter the color of the final polymer. | 1. After polymerization, the polymer can be treated with a reducing agent (like hydrazine) to obtain the leucoemeraldine form and then re-oxidized under controlled conditions to the emeraldine state. 2. Purify the polymer by washing it thoroughly with the reaction solvent and other organic solvents to remove unreacted monomer, oxidant, and low molecular weight oligomers.[1] |
| Low molecular weight polymer or formation of oligomers | 1. Rapid Addition of Oxidant: Adding the oxidant too quickly can lead to the formation of a large number of nucleation sites, resulting in shorter polymer chains. 2. High Reaction Temperature: As mentioned, higher temperatures favor the formation of oligomers.[4] | 1. Add the oxidant solution dropwise to the monomer solution over an extended period.[6] 2. Maintain a low reaction temperature (0-5 °C) throughout the polymerization process. |
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization of this compound
This protocol outlines a general procedure for the synthesis of poly(this compound). Optimization of the parameters may be necessary.
Materials:
-
This compound
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Distilled water
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel. Stir the solution until the monomer is completely dissolved. Cool the solution to 0-5 °C in an ice bath.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a calculated amount of ammonium persulfate in 1 M HCl. A typical molar ratio of monomer to oxidant is 1:1.25.[1]
-
Polymerization: Add the oxidant solution dropwise to the chilled monomer solution under constant stirring. The reaction mixture is expected to change color, eventually turning dark green or black.
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Reaction Time: Allow the reaction to proceed for a set amount of time, typically 4-24 hours, while maintaining the low temperature and continuous stirring.[1]
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Isolation of the Polymer: After the reaction is complete, collect the polymer precipitate by vacuum filtration.
-
Washing: Wash the collected polymer powder sequentially with 1 M HCl, distilled water, and methanol to remove any unreacted monomer, oxidant, and oligomers.[1]
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Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Data Presentation
Table 1: Typical Reaction Parameters for Aniline Derivative Polymerization
| Parameter | Value | Reference |
| Monomer Concentration | 0.1 - 0.5 M | [7] |
| Oxidant | Ammonium Persulfate (APS) | [1][5] |
| Monomer:Oxidant Molar Ratio | 1:1 to 1:1.5 | [1] |
| Acid Medium | 1 M HCl or H₂SO₄ | [5] |
| Reaction Temperature | 0 - 25 °C | [1][5] |
| Reaction Time | 4 - 24 hours | [1] |
Visualizations
Diagram 1: General Workflow for this compound Polymerization
Caption: Workflow for the chemical oxidative polymerization of this compound.
Diagram 2: Troubleshooting Logic for Low Polymer Yield
Caption: Decision tree for troubleshooting low polymer yield in this compound polymerization.
References
- 1. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of 3-(4-Aminobenzyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 3-(4-Aminobenzyl)aniline. The following sections offer detailed experimental protocols, data presentation in tabular format, and visualizations to streamline your experimental workflow and address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of this compound, a molecule with two primary amine groups of differing reactivity.
Q1: Why am I observing low or no yield of my desired derivatized product?
A1: Low or no product yield can stem from several factors:
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Reagent Quality: Derivatization reagents, especially acylating and silylating agents, can degrade if not stored properly.[1] Ensure you are using fresh, high-quality reagents.
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Presence of Water: Many derivatization reactions are sensitive to moisture, which can consume the reagent.[1] Use anhydrous solvents and ensure all glassware is thoroughly dried.[1]
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Suboptimal Reaction Conditions: The reaction time, temperature, or solvent may not be optimal for the specific derivatization.[1] A time-course study or temperature optimization may be necessary.[2]
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Insufficient Reagent: An inadequate amount of the derivatizing agent will lead to an incomplete reaction. A significant molar excess is often recommended.[1]
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Steric Hindrance: The structure of this compound may present steric challenges for certain bulky derivatizing agents.
Q2: My reaction is producing multiple products, including di-substituted derivatives. How can I achieve mono-substitution?
A2: Selective mono-alkylation or mono-acylation can be challenging due to the presence of two primary amine groups. To favor mono-substitution:
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Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the this compound relative to the derivatizing agent.
-
Reaction Temperature: Lowering the reaction temperature can often increase selectivity by slowing down the rate of the second derivatization reaction.
-
Protecting Groups: Consider using a protecting group strategy to temporarily block one of the amine functionalities, allowing for selective derivatization of the other.
Q3: How can I confirm that the derivatization reaction has gone to completion?
A3: Monitoring the reaction progress is crucial. This can be achieved through:
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Thin Layer Chromatography (TLC): TLC is a quick and effective method to track the disappearance of the starting material and the appearance of the product.[3] Co-spotting the reaction mixture with the starting material is recommended.[3]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to monitor the consumption of reactants and the formation of products over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the derivatives are volatile, GC-MS is a powerful tool for monitoring the reaction and identifying products.
Q4: I am having difficulty purifying my derivatized product from unreacted starting material and byproducts. What purification strategies are recommended?
A4: Purification can often be achieved through:
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Column Chromatography: This is a standard method for separating compounds with different polarities. The choice of solvent system is critical for achieving good separation.
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Recrystallization: If the derivatized product is a solid, recrystallization can be an effective method for purification.[3]
-
Extraction: A liquid-liquid extraction can be used to remove impurities based on their solubility in different solvents. For instance, washing with a dilute acid or base solution can remove unreacted amine or acidic byproducts, respectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The two primary amine groups of this compound are typically targeted in derivatization reactions. The most common reactions are:
-
Acylation: Reaction with an acyl halide or anhydride (e.g., acetyl chloride, benzoyl chloride) to form an amide. This is often done in the presence of a base.
-
Alkylation: Reaction with an alkyl halide (e.g., benzyl bromide) to form a secondary or tertiary amine. This may require a catalyst and a base.[4][5]
Q2: How do I choose the appropriate derivatizing reagent?
A2: The choice of reagent depends on the desired properties of the final derivative and the analytical technique to be used. For example:
-
For HPLC with UV detection, a reagent that introduces a chromophore (e.g., benzoyl chloride) is beneficial.[6]
-
For HPLC with fluorescence detection, reagents like dansyl chloride or o-phthalaldehyde (OPA) are used to introduce a fluorophore.[6][7]
-
For GC analysis, silylating agents are often used to increase volatility and thermal stability.[8]
Q3: What is the role of a base in these derivatization reactions?
A3: A base is often used to neutralize the acidic byproduct of the reaction (e.g., HCl from an acyl chloride) and to deprotonate the amine, making it a more potent nucleophile. Common bases include sodium acetate, triethylamine, or pyridine.
Q4: How can I characterize the final derivatized product?
A4: The structure and purity of the derivatized product can be confirmed using a variety of spectroscopic and analytical techniques, including:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: For solid derivatives, the melting point can be a useful indicator of purity.[3]
Experimental Protocols
Protocol 1: Acetylation of this compound
This protocol describes a general procedure for the acetylation of one of the primary amine groups.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Water
-
Ethanol
Procedure:
-
Dissolve this compound in a suitable solvent such as water or a mixture of water and a co-solvent.
-
If necessary, add a small amount of acid (e.g., HCl) to aid in dissolution.
-
Prepare a solution of sodium acetate in water.
-
Add acetic anhydride to the solution of this compound, followed immediately by the sodium acetate solution.
-
Stir the mixture. The acetylated product should precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified N-acetyl derivative.
Protocol 2: N-Alkylation of this compound
This protocol outlines a general method for the N-alkylation using a benzyl halide.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (or another suitable base)
-
Toluene (or another suitable anhydrous solvent)
-
Ruthenium-based or other suitable catalyst (optional, for alcohol-based alkylation)[4][9]
Procedure:
-
In a round-bottom flask, combine this compound, benzyl bromide, and potassium carbonate in anhydrous toluene.
-
Heat the reaction mixture under reflux with stirring for a specified period (e.g., 12-24 hours). The reaction temperature may need to be optimized.[4]
-
Monitor the reaction progress using TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
Table 1: Optimized Reaction Conditions for Acylation of this compound
| Parameter | Condition | Rationale |
| Acylating Agent | Acetic Anhydride | Readily available and reactive. |
| Base | Sodium Acetate | Mild base to neutralize acetic acid byproduct. |
| Solvent | Water/Ethanol | Good solvent for starting material and for product precipitation/recrystallization. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed. |
| Reaction Time | 30 - 60 minutes | Typically a rapid reaction. |
| Expected Yield | > 80% | High yields are generally achievable. |
Table 2: Optimized Reaction Conditions for N-Alkylation of this compound
| Parameter | Condition | Rationale |
| Alkylating Agent | Benzyl Bromide | Common and effective alkylating agent. |
| Base | Potassium Carbonate | Inexpensive and effective base. |
| Solvent | Toluene | Anhydrous, high-boiling solvent suitable for reflux conditions. |
| Temperature | 100 - 140 °C | Higher temperatures are often required for N-alkylation.[4] |
| Reaction Time | 12 - 24 hours | Reaction may be slow and require extended time.[4] |
| Expected Yield | 60 - 90% | Yields can vary depending on conditions and selectivity. |
Mandatory Visualizations
Caption: Experimental workflow for the acylation of this compound.
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Troubleshooting decision tree for derivatization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sdiarticle4.com [sdiarticle4.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
common side reactions in the synthesis of 3-(4-Aminobenzyl)aniline
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-(4-Aminobenzyl)aniline. The information is structured to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and reliable two-step synthetic route involves the N-alkylation of 3-nitroaniline with 4-nitrobenzyl chloride, followed by the reduction of the resulting dinitro compound. This approach avoids issues of selectivity that would arise from using starting materials with unprotected amino groups.
Q2: My final product is dark-colored (reddish-brown or black). What is the cause and how can I prevent it?
Aniline derivatives, especially diamines like the target product, are prone to air oxidation, which forms colored impurities. To minimize this, it is crucial to handle the final product under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Storing the purified compound in a dark, cool place under an inert atmosphere is also recommended. Treatment of a discolored aniline with stannous chloride can sometimes remove sulfur-containing impurities that accelerate oxidation.[1][2]
Q3: I am having difficulty purifying the final product by column chromatography. What are some suggestions?
The polarity of this compound can make it challenging to purify. If the compound is streaking on the column, consider adding a small amount of a basic modifier, like triethylamine (e.g., 0.1-1%), to the eluent system. This can help to deactivate acidic sites on the silica gel and improve the peak shape. Due to its basic nature, washing the crude product with a dilute acid solution (e.g., 1M HCl) is not recommended as it will form the salt and result in product loss to the aqueous layer.[3]
Q4: Can I use other methods for the reduction of the dinitro intermediate?
Yes, several methods can be employed for the reduction of aromatic nitro groups. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) is a clean and efficient method.[4] Chemical reducing agents such as tin(II) chloride (SnCl2) in the presence of a strong acid, or iron powder in acidic media, are also effective alternatives. The choice of reducing agent may depend on the scale of the reaction and the presence of other functional groups.
Troubleshooting Guides
Route 1: N-Alkylation of 3-Nitroaniline with 4-Nitrobenzyl Chloride
This initial step can present challenges related to reaction completion and byproduct formation.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Low reactivity of the benzyl halide. 3. Ineffective base. | 1. Monitor the reaction by TLC. If the starting material is still present, consider increasing the reaction temperature or extending the reaction time. 2. If using 4-nitrobenzyl chloride, consider converting it to the more reactive 4-nitrobenzyl bromide or iodide. 3. Ensure a suitable, non-nucleophilic base (e.g., K2CO3, Na2CO3, or DIPEA) is used in sufficient quantity to neutralize the generated HCl. |
| Formation of a Tertiary Amine (Over-alkylation) | The secondary amine product is nucleophilic and can react with another equivalent of the benzyl halide. | 1. Use a slight excess of the aniline starting material relative to the benzyl halide. 2. Add the benzyl halide slowly to the reaction mixture to maintain a low concentration. |
| Low Yield | 1. Side reactions consuming the starting materials. 2. Degradation of starting materials or product under the reaction conditions. | 1. Optimize the reaction temperature; high temperatures can promote side reactions. 2. Ensure the quality of the starting materials and solvents. |
Route 2: Reduction of N-(4-nitrobenzyl)-3-nitroaniline
The reduction of the two nitro groups is a critical step where several side reactions can occur.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| Presence of Intermediates in the Final Product | Incomplete reduction of one or both nitro groups. | 1. Ensure a sufficient amount of the reducing agent is used. 2. If using catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.[4] 3. Extend the reaction time and monitor by TLC until the starting material and any intermediates are fully consumed. |
| Formation of Polymeric Byproducts | Partial reduction can lead to the formation of nitroso or hydroxylamino intermediates, which can condense to form azo or azoxy compounds. | 1. Ensure complete reduction by using a sufficient excess of the reducing agent and adequate reaction time. 2. Maintain the recommended reaction temperature to avoid unwanted side reactions. |
| Cleavage of the C-N Bond (Hydrogenolysis) | The benzyl-nitrogen bond can be cleaved under harsh hydrogenation conditions. | 1. Use a less aggressive catalyst or milder reaction conditions (lower temperature and pressure). 2. Consider using chemical reducing agents like SnCl2/HCl as an alternative to catalytic hydrogenation. |
Experimental Protocols
Synthesis of N-(4-nitrobenzyl)-3-nitroaniline (Intermediate)
-
To a solution of 3-nitroaniline (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add a solution of 4-nitrobenzyl chloride (1.05 eq) in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Synthesis of this compound (Final Product)
-
In a round-bottom flask, dissolve the N-(4-nitrobenzyl)-3-nitroaniline intermediate (1.0 eq) in a solvent mixture, typically ethanol or methanol.
-
Carefully add tin(II) chloride dihydrate (SnCl2·2H2O) (6-8 eq) to the solution.
-
Heat the mixture to reflux (around 70-80 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic (pH > 8).
-
Extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Solubility Enhancement for 3-(4-Aminobenzyl)aniline-Based Polymers
Here is the technical support center with troubleshooting guides and FAQs for enhancing the solubility of 3-(4-Aminobenzyl)aniline-based polymers.
This technical support center provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting guides, and frequently asked questions to address solubility challenges encountered with this compound-based polymers.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound-based polymers exhibiting poor solubility?
A1: The poor solubility of polyaniline (PANI) and its derivatives, including those based on this compound, is primarily due to the rigidity of the polymer backbone and strong intermolecular forces.[1][2] The conjugated π-electron system and hydrogen bonding between adjacent polymer chains lead to significant chain aggregation, making it difficult for common organic solvents to penetrate and dissolve the material.[1][3]
Q2: What are the primary strategies to enhance the solubility of these polymers?
A2: There are several effective strategies to overcome the inherent insolubility:
-
Chemical Modification: Introducing functional groups or substituents onto the aniline ring can disrupt chain packing and improve solvent interaction. Common methods include sulfonation and the incorporation of alkyl or alkoxy groups.[4][5]
-
Copolymerization: Polymerizing this compound with a substituted aniline monomer (e.g., o-anisidine) introduces steric hindrance that pushes polymer chains apart, weakening intermolecular forces and allowing solvent molecules to penetrate.[6]
-
Use of Functional Dopants: Doping the polymer with bulky functionalized protonic acids, such as camphorsulfonic acid (CSA) or dodecylbenzene sulfonic acid (DBSA), can increase the distance between chains and improve solubility in organic solvents.[3][7]
-
Synthesis in Novel Media: Performing the polymerization in non-conventional media like ionic liquids has been shown to yield organo-soluble polymers.[8][9]
-
Formation of Composites: Creating composites with steric stabilizers, such as cellulose derivatives or anionic spherical polyelectrolyte brushes (ASPB), can prevent aggregation and enhance solubility, particularly in aqueous media.[10][11]
Q3: Which solvents are typically effective for solubilizing modified polyaniline derivatives?
A3: While the pristine conductive form is largely insoluble, modified polyaniline derivatives can be dissolved in a range of solvents. Solubility is highly dependent on the specific modification.
-
Harsh Solvents: N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are often used for less-modified or higher molecular weight polymers.[6][12]
-
Common Organic Solvents: Successful modifications can render the polymers soluble in tetrahydrofuran (THF), chloroform, and even acetone.[4][8][13]
-
Aqueous Media: Sulfonation is a key strategy to achieve water solubility.[5][14]
Q4: How does sulfonation impact the polymer's properties besides solubility?
A4: Sulfonation, the introduction of sulfonic acid (-SO₃H) groups, makes the polymer "self-doping" and water-soluble.[15] This process can, however, affect other properties. Highly sulfonated polyaniline has been reported to show an order of magnitude increase in DC conductivity and a different pH dependence compared to the parent polyaniline.[5][14] The sulfonic acid groups can withdraw electrons from the benzene ring, which may influence the polymer's electronic properties.[15]
Q5: Can ionic liquids be used as both the reaction medium and a dopant?
A5: Yes, ionic liquids (ILs) are versatile and can serve multiple roles. Performing the oxidative polymerization of aniline derivatives in an ionic liquid medium can directly produce an organo-soluble polymer.[8][9] Additionally, polymeric ionic liquids (PILs) can be introduced during synthesis to act as unique dopants that enhance solubility by affording protons for doping and incorporating functional groups onto the polymer via π-π interactions.[3][16]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Polymer crashes out of solution during synthesis.
Q: My this compound-based polymer is precipitating during the chemical oxidative polymerization. How can I keep it in solution?
A: Premature precipitation is a classic sign of poor solubility in the reaction medium. Consider the following troubleshooting steps:
-
Introduce a Co-monomer: The most direct approach is to create a copolymer. Adding a substituted aniline, such as 2-methoxyaniline (o-anisidine), to the reaction mixture can prevent the growing polymer chains from packing tightly, thereby keeping them soluble. Good solubility has been observed when the molar ratio of aniline to o-anisidine is 1:1 or 1:3.[6]
-
Change the Solvent System: If applicable to your synthesis, consider using an ionic liquid like 2-hydroxyethyl ammonium formate (HAF) as the reaction solvent. This has been shown to produce highly organo-soluble polyaniline.[8][9]
-
Add a Steric Stabilizer: For aqueous polymerizations, adding a water-soluble polymer like hydroxypropyl cellulose (HPC) or methylcellulose (MC) can act as a steric stabilizer, preventing the aggregation and precipitation of the PANI derivative.[10]
Issue 2: The final polymer is only soluble in high-boiling point, hazardous solvents (NMP, DMSO).
Q: I have successfully synthesized my polymer, but it only dissolves in NMP. How can I modify my process to achieve solubility in less hazardous solvents like THF or chloroform?
A: Improving solubility in common organic solvents requires significantly reducing the intermolecular forces.
-
Incorporate Bulky Substituents: Synthesize a new monomer by attaching a bulky group (e.g., an alkyl or alkoxy chain) to the this compound monomer before polymerization. The presence of such groups has a beneficial effect on polymer solubility.[4] For example, polymers with liquid crystalline substituents containing a flexible methylene spacer have shown good solubility in THF and chloroform.[13]
-
Use a Functional Protonic Acid Dopant: Instead of a simple acid like HCl, use a bulky dopant such as dodecylbenzene sulfonic acid (DBSA) or camphorsulfonic acid (CSA) during synthesis. The large anions effectively decrease coulomb interactions between polymer chains, allowing for the penetration of less polar solvents.[3][7]
-
Synthesize in an Ionic Liquid: As previously mentioned, polymerization in an ionic liquid is a proven method to obtain polymers soluble in a wider range of organic solvents, including THF, dioxane, and acetone.[8][9]
Issue 3: The modified, soluble polymer has very low electrical conductivity.
Q: I successfully made a soluble copolymer, but its conductivity is significantly lower than the homopolymer. Is this expected, and can it be mitigated?
A: Yes, a trade-off between solubility and conductivity is common.[6] Introducing substituents or co-monomers can create steric hindrance that not only improves solubility but may also disrupt the π-conjugation along the polymer backbone, reducing carrier mobility.[6]
-
Optimize Co-monomer Ratio: The electrical conductivity of copolymers is often intermediate between that of the two homopolymers. Systematically vary the molar feed ratio of your monomers. You may find a ratio that provides acceptable solubility without sacrificing too much conductivity.[12]
-
Post-synthesis Doping: Ensure the final polymer is adequately doped. The soluble, neutral (emeraldine base) form is an insulator. It must be protonated (doped) with an acid to become conductive.[1] Re-doping your soluble polymer with an acid like HCl or a functional acid like CSA might enhance conductivity.
-
Consider Self-Doping (Sulfonation): If compatible with your application, sulfonation can provide both water solubility and high conductivity. A highly sulfonated form of polyaniline (LEB-SPAN) has been shown to have a room temperature DC conductivity of ~1 S·cm⁻¹.[5][14]
Quantitative Data Summary
The following table summarizes key quantitative data from studies on enhancing polyaniline solubility and conductivity.
| Strategy | Polymer System | Solvent | Solubility | Conductivity (S/cm) | Reference |
| Ionic Liquid Synthesis | Polyaniline in HAF | NMP | ~25 g/100 mL | Up to 37.0 (p-TSA doped) | [8] |
| Copolymerization | Poly(aniline-co-o-anisidine) 1:3 ratio | DMSO | Clearly Soluble | 1.1 x 10⁻⁴ | [6] |
| Sulfonation | Highly Sulfonated PANI (LEB-SPAN) | Water | High | ~1.0 | [5][14] |
| Steric Stabilization | PANI-Cellulose Derivative Complex | Water | Soluble | 9.47 x 10⁻² - 1.87 x 10⁻¹ | [10] |
| Functional Dopant | PANI doped with DBSA/HCl | Chloroform | Soluble | 7.9 | [17] |
Experimental Protocols
Protocol 1: Synthesis of an Organo-Soluble Polyaniline in an Ionic Liquid
Based on the method described for preparing PANI in 2-hydroxyethyl ammonium formate (HAF).[8][9]
-
Prepare the Ionic Liquid (HAF): (This step may be substituted by purchasing a suitable ionic liquid). The original protocol prepares HAF as previously described in their literature.
-
Dissolve Monomer: Dissolve 1.3 g (0.01 mol) of anilinium hydrochloride (or the equivalent molar amount of your this compound monomer salt) in 35 g of the ionic liquid (HAF) in a flask with stirring.
-
Prepare Oxidant: Prepare a solution of ammonium persulfate (APS).
-
Initiate Polymerization: While stirring the monomer solution, add 2.85 g (0.0125 mol) of APS in small portions. The reaction can be carried out at room temperature.
-
Reaction Time: Allow the reaction to proceed for a set time (e.g., 3 days, as in the reference) to achieve high molecular weight.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., water or methanol).
-
Purification: Filter the precipitate and wash it thoroughly with the non-solvent to remove any remaining ionic liquid, unreacted monomer, and oxidant byproducts.
-
Drying: Dry the resulting polymer powder under vacuum. The obtained polymer should exhibit enhanced solubility in solvents like acetone, THF, dioxane, and NMP.[8]
Protocol 2: Synthesis of a Soluble Copolymer via Chemical Oxidation
Adapted from the copolymerization of aniline and o-anisidine.[6]
-
Prepare Monomer Solution: In a flask cooled to 0-5 °C in an ice bath, dissolve your this compound monomer and the co-monomer (e.g., o-anisidine) in a 1 M HCl solution. A molar ratio of 1:1 or 1:3 of primary monomer to co-monomer is a good starting point.
-
Prepare Oxidant Solution: Separately, dissolve ammonium persulfate (APS) in 1 M HCl. The molar ratio of total monomers to oxidant should be approximately 1:1.25.
-
Initiate Polymerization: Add the APS solution dropwise to the chilled, stirring monomer solution over 15-20 minutes.
-
Reaction: Maintain the temperature at 0-5 °C and continue stirring for 24 hours. A color change to dark green or black indicates polymerization.
-
Isolation: Filter the resulting polymer precipitate.
-
Purification: Wash the polymer sequentially with 1 M HCl, distilled water, and methanol to remove oligomers and impurities.
-
Drying: Dry the final copolymer product in a vacuum oven at 60 °C for 24 hours. The resulting copolymer should show improved solubility in solvents like DMSO and NMP compared to the homopolymer.[6]
Visualizations
Troubleshooting Workflow for Polymer Solubility
Caption: A workflow for troubleshooting and enhancing polymer solubility.
Mechanism of Solubility Enhancement
Caption: How bulky groups disrupt chain packing to improve solubility.
Experimental Workflow: Synthesis in Ionic Liquid
Caption: Workflow for synthesizing soluble polymers in ionic liquids.
References
- 1. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polymeric ionic liquid—assisted polymerization for soluble polyaniline nanofibers [journal.hep.com.cn]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. materialsciencejournal.org [materialsciencejournal.org]
- 7. researchgate.net [researchgate.net]
- 8. web.itu.edu.tr [web.itu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Improving Electrical Conductivity, Thermal Stability, and Solubility of Polyaniline-Polypyrrole Nanocomposite by Doping with Anionic Spherical Polyelectrolyte Brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
resolving inconsistencies in spectroscopic data of 3-(4-Aminobenzyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Aminobenzyl)aniline. The information provided aims to help resolve inconsistencies in spectroscopic data that may be encountered during experimental work.
Predicted Spectroscopic Data for this compound
To aid in the identification and characterization of this compound, a summary of predicted and experimentally observed spectroscopic data for related isomers is provided below. These tables can be used as a reference to compare with experimental results.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -NH₂ (both) | 3.5 - 4.5 | Broad singlet |
| Methylene (-CH₂-) | ~3.9 | Singlet |
| Aromatic (C4'-NH₂) | 6.6 - 6.8 | Multiplet |
| Aromatic (C3-NH₂) | 6.5 - 7.2 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| Methylene (-CH₂-) | ~40 |
| Aromatic (C-NH₂) | 145 - 148 |
| Aromatic (C-C) | 115 - 130 |
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch (amine) | 3300 - 3500 | Two bands for primary amine |
| C-H Stretch (aromatic) | 3000 - 3100 | |
| C-N Stretch (aromatic) | 1250 - 1350 | |
| N-H Bend (amine) | 1580 - 1650 |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment |
| 198 | [M]⁺ (Molecular Ion) |
| 106 | [C₇H₈N]⁺ |
| 92 | [C₆H₆N]⁺ |
Troubleshooting Guides & FAQs
FAQ 1: My ¹H NMR spectrum shows more aromatic signals than expected. What could be the cause?
Answer:
This is a common issue that can arise from the presence of isomers of this compound, which are often formed as byproducts during synthesis. The most common synthetic route involves the acid-catalyzed reaction of aniline with formaldehyde, which can lead to the formation of 2,4'- and 4,4'-diaminodiphenylmethane isomers.[1][2] These isomers have different substitution patterns on the aromatic rings, resulting in a more complex ¹H NMR spectrum.
Troubleshooting Steps:
-
Review the Synthesis Method: The reaction of aniline and formaldehyde can produce a mixture of isomers.[1]
-
Purification: Ensure the product has been adequately purified by column chromatography or recrystallization to separate the isomers.
-
2D NMR: If isomers are suspected, acquiring a 2D NMR spectrum (such as COSY or HMBC) can help in assigning the signals to the correct protons and confirming the connectivity of the molecule.[3]
Figure 1: Isomeric Byproducts in the Synthesis of Diaminodiphenylmethanes
Caption: Synthesis of diaminodiphenylmethanes can yield isomeric impurities.
FAQ 2: The integration of the amine (-NH₂) protons in my ¹H NMR spectrum is incorrect.
Answer:
The integration of amine protons can be unreliable due to several factors:
-
Proton Exchange: Amine protons can exchange with residual water or acidic impurities in the NMR solvent, leading to peak broadening and inaccurate integration.[4]
-
Broadening: The quadrupole moment of the nitrogen atom can also cause broadening of the -NH₂ signal.
Troubleshooting Steps:
-
Use a Dry Solvent: Ensure that the deuterated solvent is dry to minimize proton exchange with water.
-
D₂O Exchange: To confirm the presence of amine protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The -NH₂ signal should disappear or significantly decrease in intensity.[3]
-
Low Temperature NMR: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in a sharper signal.
Figure 2: Troubleshooting Workflow for Amine Proton Integration Issues
Caption: A logical workflow to address inaccurate amine proton integration in ¹H NMR.
FAQ 3: My IR spectrum shows an unexpected broad peak in the 3400-3600 cm⁻¹ region.
Answer:
While primary amines show two distinct N-H stretching bands, a broad peak in this region often indicates the presence of hydroxyl (-OH) groups. This could be due to:
-
Oxidation: Aromatic amines can be susceptible to oxidation, which may introduce hydroxyl groups onto the aromatic ring or lead to the formation of N-oxides.
-
Solvent Impurity: Residual water or alcohol from the purification process can also result in a broad -OH peak.
Troubleshooting Steps:
-
Check for Oxidation: Analyze the sample by mass spectrometry to look for molecular ions corresponding to oxidized products (M+16).
-
Re-purify the Sample: Ensure the sample is thoroughly dried under high vacuum to remove any residual solvents.
-
Proper Storage: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent degradation. Aromatic amines can be sensitive to air and light.[5]
FAQ 4: The mass spectrum of my sample shows a peak at M+16.
Answer:
A peak at M+16 (m/z 214 for this compound) is a strong indication of oxidation. Aromatic amines can be oxidized by atmospheric oxygen, especially when exposed to light.[5]
Troubleshooting Steps:
-
Confirm with other techniques: Look for corresponding changes in the ¹H NMR and IR spectra that would indicate oxidation, such as the appearance of new aromatic signals or a broad -OH peak.
-
Review handling and storage: Ensure that the compound has been handled and stored under inert conditions to minimize exposure to oxygen.
-
Fresh Sample: If possible, analyze a freshly synthesized and purified sample to see if the M+16 peak is still present.
Figure 3: Degradation Pathway of Aromatic Amines
Caption: Aromatic amines can undergo oxidation, leading to spectroscopic inconsistencies.
Experimental Protocols
To obtain reliable and consistent spectroscopic data for this compound, it is crucial to follow standardized experimental protocols.
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent is dry.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
D₂O Exchange (Optional): To identify amine protons, acquire a spectrum, then add one drop of D₂O, shake the tube for 30 seconds, and acquire a second spectrum.
Protocol 2: Acquiring an IR Spectrum
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Protocol 3: Mass Spectrometry Analysis
-
Ionization Method: Electron Ionization (EI) is a suitable method for this compound. Electrospray Ionization (ESI) can also be used, particularly for LC-MS analysis.
-
Sample Introduction: The sample can be introduced directly via a solid probe or, if sufficiently volatile and thermally stable, via a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire a full scan mass spectrum over a mass range of m/z 50-500 to observe the molecular ion and significant fragment ions.
References
Technical Support Center: Managing the Reactivity of 3-(4-Aminobenzyl)aniline
Welcome to the technical support center for 3-(4-Aminobenzyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the reactivity of the two distinct amino groups in this molecule. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic modifications of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between the two amino groups in this compound?
The two amino groups in this compound exhibit different reactivity due to their electronic and steric environments.
-
4'-Amino Group (on the benzyl ring): This is a primary benzylic amine. The nitrogen's lone pair is more localized and not directly involved in the aromatic system of the aniline ring, making it more basic and generally more nucleophilic.
-
3-Amino Group (on the aniline ring): This is a primary aromatic amine. The nitrogen's lone pair can be delocalized into the aniline ring's π-system, which reduces its basicity and nucleophilicity compared to the benzylic amine.
This inherent difference in reactivity is the foundation for achieving selective functionalization.
Q2: Which amino group is more reactive towards electrophiles?
The 4'-amino group on the benzyl moiety is generally more reactive towards electrophiles such as acylating and alkylating agents. This is attributed to its higher basicity and the greater availability of the nitrogen's lone pair of electrons.
Q3: Is it possible to selectively functionalize one amino group over the other?
Yes, selective functionalization is achievable by carefully controlling reaction conditions. Factors that can be manipulated to favor mono-substitution on the more reactive 4'-amino group include:
-
Stoichiometry: Using a controlled amount (typically 1.0 to 1.2 equivalents) of the electrophile.
-
Temperature: Running the reaction at lower temperatures can enhance selectivity.
-
Choice of Reagents: Bulky electrophiles may show a higher preference for the sterically more accessible 4'-amino group.
-
Protecting Groups: Employing a protection-deprotection strategy offers a robust, albeit longer, route to selective functionalization.
Q4: What are some common protecting groups for the amino groups of this compound?
Common amine protecting groups can be employed. The choice depends on the desired stability and the conditions for deprotection. Some examples include:
-
Carbamates: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). These are widely used due to their reliable introduction and removal.
-
Acyl Groups: Acetyl (Ac) groups can be used, but their removal often requires harsh conditions which might not be suitable for all substrates.
Q5: How can I confirm that I have achieved selective mono-substitution?
A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and identify the formation of different products (starting material, mono-substituted, and di-substituted).
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product mixture and to resolve isomers.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help determine the position of the new substituent by analyzing the changes in chemical shifts and coupling patterns of the aromatic protons and carbons.[4][5][6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product(s).
Troubleshooting Guides
Issue 1: Poor Selectivity in Mono-acylation/Mono-alkylation (Formation of Di-substituted Product)
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Carefully control the molar ratio of the electrophile to this compound. Start with a 1:1 ratio and adjust as needed based on reaction monitoring. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to slow down the reaction rate and enhance selectivity. |
| Rapid Addition of Reagent | Add the electrophile dropwise or via a syringe pump over an extended period to maintain a low concentration of the electrophile in the reaction mixture. |
| Highly Reactive Electrophile | Consider using a less reactive acylating or alkylating agent. For example, use an acid anhydride instead of an acyl chloride for acylation. |
Issue 2: No Reaction or Low Conversion
| Potential Cause | Troubleshooting Step |
| Insufficiently Reactive Electrophile | A more reactive electrophile may be necessary. For acylations, an acyl chloride might be required instead of an anhydride. For alkylations, a more reactive alkyl halide (e.g., iodide instead of bromide) could be used. |
| Low Reaction Temperature | While low temperatures favor selectivity, they can also slow down the reaction to an impractical rate. Gradually increase the temperature and monitor the reaction closely for the formation of the desired product versus byproducts. |
| Steric Hindrance | If using a bulky electrophile, it may be too sterically hindered to react efficiently. Consider a smaller, less hindered electrophile. |
| Inadequate Activation (for Friedel-Crafts type reactions) | Ensure the Lewis acid catalyst is fresh and the reaction is performed under anhydrous conditions. Amine groups can complex with Lewis acids, potentially deactivating both the substrate and the catalyst.[7][8][9][10] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Similar Polarity of Products and Starting Material | Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary. Consider derivatization of the desired product to alter its polarity for easier separation, followed by removal of the derivatizing group. |
| Formation of Isomeric Products | If both mono-acylated/mono-alkylated isomers are formed, separation can be challenging. HPLC is often the most effective technique for separating such isomers.[3][11][12][13] Crystallization can sometimes be used to selectively isolate one isomer if it has significantly different solubility properties. |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of the 4'-Amino Group
This protocol is based on general procedures for the selective protection of more basic amino groups in the presence of less basic ones.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq).
-
Slowly add a solution of (Boc)₂O (1.05 eq) in anhydrous THF dropwise over 30 minutes.
-
Monitor the reaction progress by TLC. The mono-protected product should have an intermediate polarity between the starting material and the di-protected product.
-
Once the starting material is consumed (or an optimal ratio of mono- to di-substituted product is reached), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the mono-Boc protected product.
Protocol 2: General Procedure for Analytical HPLC
This is a general starting point for developing an HPLC method to analyze reaction mixtures.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
B: Acetonitrile with 0.1% TFA or Formic Acid
Gradient Program (Example):
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm and/or 280 nm Injection Volume: 10 µL
Visualizations
Caption: Workflow for selective mono-Boc protection.
Caption: Factors influencing selective reactivity.
References
- 1. hplc.eu [hplc.eu]
- 2. Separation of 4-Aminobenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of tetrafluorinated aromatic amino acids with distinct signatures in 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 12. Determination of 4,4'-methylenediphenyldianiline (MDA) and identification of isomers in technical-grade MDA in hydrolysed plasma and urine from workers exposed to methylene diphenyldiisocyanate by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
degradation pathways of 3-(4-Aminobenzyl)aniline under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-(4-Aminobenzyl)aniline under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound under acidic conditions?
A1: this compound, an aromatic amine, is susceptible to degradation in acidic environments. The primary expected reactions include protonation of the amino groups, which can activate the aromatic rings towards electrophilic attack and oxidation. Furthermore, the benzylic methylene bridge may be susceptible to cleavage under harsh acidic and oxidative conditions. Polymerization is also a common degradation pathway for aromatic amines under stress conditions.
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: Based on the degradation pathways of similar aromatic amines like aniline and 4,4'-diaminodiphenylmethane, potential degradation products could include species resulting from oxidation of the amino groups (e.g., nitroso, nitro derivatives), cleavage of the C-N bond, and polymerization. Under strongly acidic and oxidative conditions, cleavage of the methylene bridge could potentially lead to the formation of aniline and 4-aminobenzaldehyde or 4-aminobenzoic acid. It is also plausible that oligomeric or polymeric species will be formed through the coupling of radical intermediates.
Q3: How can I monitor the degradation of this compound and quantify its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound and quantifying its degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer) is a good starting point. Detection is typically performed using a UV detector at a wavelength where both the parent compound and its potential degradation products have significant absorbance.
Q4: What are the key challenges in studying the degradation of this compound?
A4: A significant challenge is the potential for the formation of a complex mixture of degradation products, including polymeric material that may be difficult to characterize and quantify. Achieving a good mass balance can be challenging if insoluble polymers are formed or if some degradation products are volatile or do not have a UV chromophore. Additionally, separating structurally similar degradation products by HPLC may require extensive method development.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC Analysis | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column overload. | 1. Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of the analyte and its degradation products. 2. Add a competing amine (e.g., triethylamine) to the mobile phase to block active silanol groups on the column. 3. Reduce the injection volume or the concentration of the sample. |
| Appearance of Unexpected Peaks in the Chromatogram | 1. Formation of secondary degradation products. 2. Interaction of the analyte with excipients or impurities in the solvent. 3. Contamination of the HPLC system. | 1. Analyze samples at earlier time points to identify primary degradation products. 2. Run a blank study with the solvent and any excipients under the same stress conditions. 3. Flush the HPLC system with a strong solvent to remove any contaminants. |
| Poor Mass Balance (<95%) | 1. Formation of non-UV active or volatile degradation products. 2. Precipitation of insoluble polymeric degradation products. 3. Adsorption of the analyte or degradation products onto the sample vial. | 1. Use a mass spectrometer (LC-MS) to detect non-UV active compounds. 2. Visually inspect the sample for any precipitates. If present, attempt to dissolve them in a stronger solvent for analysis. 3. Use silanized glass vials to minimize adsorption. |
| Rapid and Extensive Degradation | 1. The stress conditions (acid concentration, temperature) are too harsh. | 1. Reduce the acid concentration, lower the temperature, or decrease the exposure time. The goal is to achieve 5-20% degradation to ensure the formation of primary degradation products.[1] |
| No or Very Little Degradation | 1. The stress conditions are too mild. 2. The compound is highly stable under the tested conditions. | 1. Increase the acid concentration, raise the temperature, or extend the duration of the study. 2. If no degradation is observed even under harsh conditions, the molecule can be considered stable under acidic stress. |
Proposed Degradation Pathway
Under acidic conditions, the degradation of this compound is proposed to proceed through several key steps. The initial step involves the protonation of the two amino groups, which increases the molecule's solubility in aqueous acidic media and can influence its reactivity. Subsequent degradation may follow oxidative and/or hydrolytic pathways. Oxidation can lead to the formation of colored radical cations, which can then couple to form dimeric and oligomeric species, eventually leading to insoluble polymers. The amino groups can also be oxidized to nitroso and then nitro functionalities. Under more forcing conditions, cleavage of the benzylic C-N or C-C bonds could occur.
References
Validation & Comparative
A Comparative Analysis of 3-(4-Aminobenzyl)aniline and 4,4'-Methylenedianiline: A Guide for Researchers
For researchers, scientists, and professionals in drug development and material science, the selection of aromatic diamines is a critical decision that influences the properties and performance of resulting polymers and pharmaceutical intermediates. This guide provides a detailed comparative analysis of two isomeric diaminodiphenylmethanes: 3-(4-Aminobenzyl)aniline and the more commonly utilized 4,4'-methylenedianiline (4,4'-MDA). This document outlines their physicochemical properties, synthesis, reactivity, and toxicological profiles, supported by experimental methodologies and data presentation to aid in informed decision-making.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these isomers is essential for predicting their behavior in various applications. While both compounds share the same molecular formula and weight, the substitution pattern on the aromatic rings leads to differences in their physical characteristics.
| Property | This compound | 4,4'-Methylenedianiline |
| CAS Number | 19430-83-2 | 101-77-9 |
| Molecular Formula | C₁₃H₁₄N₂ | C₁₃H₁₄N₂ |
| Molecular Weight | 198.26 g/mol | 198.26 g/mol [1] |
| Appearance | Crystalline solid | Colorless to yellowish crystalline powder or flakes[1][2] |
| Melting Point | 77-81 °C[3] | 88 - 92 °C[4] |
| Boiling Point | 393.8 ± 22.0 °C (Predicted)[3] | 398-399 °C[4] |
| Density | 1.143 ± 0.06 g/cm³ (Predicted)[3] | ~1.1 g/cm³ |
| Solubility | Soluble in Methanol[3] | Slightly soluble in water; soluble in alcohol, benzene, and ether |
Synthesis and Reactivity
The synthesis of diaminodiphenylmethanes, including both 3,4'- and 4,4'- isomers, is typically achieved through the acid-catalyzed condensation of aniline with formaldehyde.[5] The reaction conditions, such as temperature and the molar ratio of reactants, can influence the isomeric distribution of the final product. The 4,4'-isomer is generally the major product due to steric hindrance favoring para-substitution.
The reactivity of the amino groups is a key factor in the application of these compounds, particularly in polymerization reactions to form polyamides, polyimides, and as curing agents for epoxy resins. The position of the amino groups affects their basicity and nucleophilicity. In 4,4'-MDA, the two primary amine groups are electronically similar. In this compound, the electronic environment of the two amino groups differs due to their meta and para positions relative to the benzyl bridge, which may offer opportunities for regioselective reactions.
dot
Toxicological Profile
A significant disparity exists in the available toxicological data for these two isomers. 4,4'-MDA is a well-studied compound with established health risks, while the toxicology of this compound is less characterized.
4,4'-Methylenedianiline (4,4'-MDA):
-
Carcinogenicity: Classified as a potential human carcinogen.[6] Studies in animals have shown evidence of liver and thyroid tumors.
-
Hepatotoxicity: Known to cause liver damage in humans and animals.
-
Other Effects: Can cause skin and eye irritation.[6] May cause an allergic skin reaction.[6]
This compound:
-
Toxicity Data: Limited information is available. It is classified as irritating to the eyes, respiratory system, and skin.[3]
-
Regulatory Status: Less stringent regulatory scrutiny compared to 4,4'-MDA due to the lack of extensive toxicological data.
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized experimental protocols for the characterization of this compound and 4,4'-methylenedianiline.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Distribution Analysis
-
Objective: To determine the purity of the synthesized diamine and quantify the relative amounts of different isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject 10 µL of the prepared sample.
-
Run the gradient program to separate the isomers and any impurities.
-
Identify and quantify the peaks based on retention times and peak areas relative to a standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To confirm the chemical structure and isomeric identity of the compounds.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons. The chemical shifts and coupling patterns of the aromatic and methylene bridge protons will be distinct for each isomer.
-
¹³C NMR: Provides information on the carbon framework of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Can be used for unambiguous assignment of all proton and carbon signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
-
Objective: To identify the characteristic functional groups present in the molecules.
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Procedure:
-
Acquire a background spectrum of the empty ATR crystal.
-
Place the sample on the crystal and apply pressure.
-
Acquire the sample spectrum.
-
-
Expected Absorptions:
-
N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹).
-
C-H stretching of the aromatic rings and the methylene bridge.
-
C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹).
-
C-N stretching.
-
Thermal Analysis (TGA/DSC) for Thermal Stability and Transitions
-
Objective: To evaluate the thermal stability and characterize phase transitions of the diamines.
-
Instrumentation: Simultaneous Thermal Analyzer (TGA/DSC).
-
Sample Preparation: Place 5-10 mg of the sample in an alumina or aluminum pan.
-
Procedure:
-
Thermogravimetric Analysis (TGA): Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere. This will determine the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): Heat the sample at a controlled rate (e.g., 10 °C/min) to observe melting endotherms and other thermal events.
-
dot
Conclusion
The choice between this compound and 4,4'-methylenedianiline will depend on the specific requirements of the application. 4,4'-MDA is a widely available and well-characterized diamine that imparts high thermal and mechanical properties to polymers. However, its known toxicity necessitates stringent handling procedures. This compound, while less studied, presents an interesting alternative. Its asymmetrical structure may offer unique reactivity profiles and could potentially lead to polymers with different properties. The lower melting point of the 3,4'-isomer may also be advantageous in certain processing applications. The significant data gap in its toxicological profile warrants further investigation, which could reveal it to be a safer alternative to 4,4'-MDA. This guide provides a foundation for researchers to conduct further comparative studies and make an informed selection based on a balance of performance, processability, and safety.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Validation of 3-(4-Aminobenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical intermediates is a cornerstone of safe and effective drug development. For 3-(4-Aminobenzyl)aniline, a key building block in various synthetic pathways, rigorous purity assessment is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This guide provides an in-depth comparison of a proposed HPLC method for the purity validation of this compound against other analytical techniques. It includes a detailed experimental protocol and presents hypothetical, yet realistic, supporting data to illustrate the method's performance.
Proposed HPLC Method for Purity Analysis
A reversed-phase HPLC (RP-HPLC) method is proposed for the purity determination of this compound and its potential process-related impurities and degradation products. This method is designed to be stability-indicating, meaning it can resolve the main analyte from its potential degradation products.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocols
A comprehensive validation of the proposed HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability of the results.
System Suitability Testing (SST)
Prior to any sample analysis, the performance of the HPLC system should be verified.
-
Procedure: A standard solution of this compound (e.g., 100 µg/mL) is injected six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
Specificity (Forced Degradation)
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.
-
Procedure:
-
Acid Hydrolysis: 1 mL of stock solution (1 mg/mL) + 1 mL of 0.1 N HCl, heat at 80°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N NaOH, heat at 80°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analysis: The stressed samples are analyzed by HPLC with a photodiode array (PDA) detector to assess peak purity.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: A series of at least five concentrations of this compound reference standard are prepared (e.g., 10-150 µg/mL). Each concentration is injected in triplicate.
-
Analysis: A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.
Accuracy (Recovery)
Accuracy is determined by spiking a placebo with known amounts of the this compound reference standard at different concentration levels.
-
Procedure: Samples are prepared in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analysis: The percentage recovery is calculated.
Precision
-
Repeatability (Intra-day precision):
-
Procedure: Six replicate injections of the standard solution at 100% of the test concentration are performed on the same day, by the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-day precision):
-
Procedure: The repeatability assay is performed on a different day, by a different analyst, and/or on a different instrument.
-
-
Analysis: The RSD of the peak areas is calculated for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: These are determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the method parameters.
-
Procedure: Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and the pH of the mobile phase aqueous component (±0.2 units).
-
Analysis: The effect on the system suitability parameters is observed.
Data Presentation
The following tables summarize the expected data from the validation of the proposed HPLC method.
Table 2: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Observed Value |
| RSD of Peak Area (%) | ≤ 2.0 | 0.85 |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | 5800 |
Table 3: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 10 - 150 | 0.9998 |
Table 4: Accuracy (Recovery)
| Concentration Level | Mean Recovery (%) | RSD (%) |
| 80% | 99.5 | 0.9 |
| 100% | 100.2 | 0.7 |
| 120% | 99.8 | 0.8 |
Table 5: Precision
| Precision Type | RSD (%) |
| Repeatability | 0.95 |
| Intermediate Precision | 1.20 |
Table 6: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Table 7: Forced Degradation Study Summary
| Stress Condition | % Degradation | Purity Angle < Purity Threshold |
| Acid Hydrolysis | ~12% | Yes |
| Base Hydrolysis | ~18% | Yes |
| Oxidative | ~8% | Yes |
| Thermal | < 2% | Yes |
| Photolytic | ~5% | Yes |
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for purity analysis of non-volatile organic compounds, other techniques can also be employed, each with its own advantages and disadvantages.
Table 8: Comparison of Analytical Techniques
| Feature | HPLC | Gas Chromatography (GC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis. |
| Applicability | Ideal for non-volatile and thermally labile compounds like this compound. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds, which can be complex. | Applicable to the same range of compounds as HPLC but with improved performance. |
| Resolution | High | High for volatile compounds | Very High |
| Analysis Time | Moderate (e.g., 30 min) | Typically faster for suitable compounds | Fast (e.g., <10 min) |
| Solvent Consumption | High | Low | Low |
| Sensitivity | High | High, especially with specific detectors. | Very High |
| Instrumentation Cost | Moderate | Moderate | High |
Mandatory Visualizations
Caption: Workflow for HPLC Method Validation.
Unraveling the Influence of Isomerism: A Comparative Guide to Polymers Derived from Aminobenzylaniline Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in polymer properties is paramount for material design and application. This guide provides a comparative analysis of the properties of polymers synthesized from the ortho-, meta-, and para-isomers of aminobenzylaniline. The positional isomerism of the amino group on the benzyl ring significantly influences the resulting polymer's structural and functional characteristics, including thermal stability, electrical conductivity, and solubility.
Comparative Analysis of Polymer Properties
The positional differences in the monomer precursors are expected to induce significant variations in the polymerization process and the final properties of the polymers. Steric hindrance from the amino group's position can affect the ease of polymerization, chain packing, and ultimately, the bulk properties of the material.
| Property | Poly(o-aminobenzylaniline) | Poly(m-aminobenzylaniline) | Poly(p-aminobenzylaniline) |
| Expected Thermal Stability | Lower | Moderate | Higher |
| Expected Electrical Conductivity | Lower | Moderate | Higher |
| Expected Solubility | Higher | Moderate | Lower |
| Rationale | The ortho-position of the amino group introduces significant steric hindrance, which can lead to a more amorphous polymer structure with lower thermal stability and disrupted charge transport pathways, resulting in lower conductivity. The irregular chain packing may, however, enhance solubility. | The meta-position offers a balance between the steric hindrance of the ortho-isomer and the linear structure of the para-isomer. This is expected to result in intermediate thermal stability and electrical conductivity. | The para-position allows for the formation of a more linear and well-ordered polymer chain. This regular structure facilitates stronger intermolecular interactions and more efficient charge transport along the polymer backbone, leading to higher thermal stability and electrical conductivity, but reduced solubility. |
Note: The properties outlined in this table are based on general principles of polymer chemistry and inferences from studies on related polyaniline derivatives. Direct experimental validation under uniform conditions is required for a definitive comparison.
Experimental Methodologies
The following sections detail generalized protocols for the synthesis and characterization of poly(aminobenzylaniline) isomers, based on common practices for conductive polymers.
Synthesis of Poly(aminobenzylaniline) Isomers
A typical method for synthesizing these polymers is through oxidative polymerization.
Materials:
-
Ortho-, meta-, or para-aminobenzylaniline monomer
-
Ammonium persulfate (APS) as an oxidant
-
Hydrochloric acid (HCl) or other suitable acid as a dopant
-
Methanol
-
Deionized water
Procedure:
-
Dissolve a specific amount of the aminobenzylaniline isomer in an acidic solution (e.g., 1 M HCl).
-
Cool the solution in an ice bath to 0-5 °C with constant stirring.
-
Separately, prepare a solution of ammonium persulfate in the same acidic solution.
-
Add the oxidant solution dropwise to the monomer solution over a period of 30 minutes while maintaining the low temperature and continuous stirring.
-
Allow the reaction to proceed for 2-4 hours at 0-5 °C.
-
The precipitated polymer is then collected by filtration.
-
Wash the polymer precipitate with the acidic solution and then with methanol to remove any unreacted monomer and oligomers.
-
Dry the final polymer product under vacuum at a controlled temperature (e.g., 60 °C) for 24 hours.
Characterization Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the chemical structure and bonding within the polymer.
-
Procedure: Mix a small amount of the dried polymer with potassium bromide (KBr) and press into a pellet. Record the spectrum in the range of 4000-400 cm⁻¹. Characteristic peaks for the benzenoid and quinoid rings, as well as N-H and C-H bonds, confirm the polymer structure.
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the polymer.
-
Procedure: Heat a small sample of the polymer from room temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere. The temperature at which significant weight loss occurs indicates the decomposition temperature.
Four-Point Probe Method for Electrical Conductivity:
-
Purpose: To measure the bulk electrical conductivity of the polymer.
-
Procedure: Press the polymer powder into a pellet of known dimensions. Use a four-point probe setup to pass a current through the outer two probes and measure the voltage across the inner two probes. The conductivity can then be calculated using the measured current, voltage, and pellet dimensions.
Visualizing the Structure-Property Relationship
The following diagram illustrates the conceptual relationship between the monomer isomer structure and the resulting polymer properties.
Caption: Influence of aminobenzylaniline isomerism on expected polymer properties.
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Aminobenzyl)aniline Quantification
In the development and quality control of pharmaceuticals, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 3-(4-Aminobenzyl)aniline, an aromatic amine, serves as a crucial chemical intermediate. Ensuring its precise measurement requires robust and reliable analytical methods. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. Furthermore, it outlines a detailed protocol for the cross-validation of these methods to ensure consistency and reliability of analytical results across different techniques.
This guide is intended for researchers, scientists, and drug development professionals involved in analytical method development, validation, and quality control.
Comparative Performance of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of aromatic amines, which can be considered representative for this compound.
| Parameter | HPLC-UV | LC-MS/MS | ICH Guideline Reference |
| Specificity | Moderate to High | Very High | ICH Q2(R1)[1][2] |
| Accuracy (% Recovery) | 98-102% | 99-101% | ICH Q2(R1)[1][2] |
| Precision (%RSD) | ≤ 2.0% | ≤ 1.5% | ICH Q2(R1)[2][3] |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.025-0.20 ng/mL | ICH Q2(R1)[3][4] |
| Limit of Quantification (LOQ) | 2 ng/mL | 0.1-1.0 ng/mL | ICH Q2(R1)[3][4] |
| Linearity (r²) | ≥ 0.999 | > 0.999 | ICH Q2(R1)[1][3] |
| Range | 80-120% of test concentration | LOQ to 120% of specification | ICH Q2(R1)[1] |
| Robustness | Good | Good | ICH Q2(R1)[1][2] |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for aromatic amine analysis.[3]
HPLC-UV Method Protocol
1. Instrumentation and Conditions:
-
System: Agilent 1290 Infinity LC System or equivalent.[3]
-
Detector: Diode Array Detector (DAD) with a high-sensitivity flow cell.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-15 min: 10-90% B
-
15-20 min: 90% B
-
20-21 min: 90-10% B
-
21-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (50:50 Water:Acetonitrile).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from the LOQ to 120% of the expected sample concentration.[1]
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
LC-MS/MS Method Protocol
1. Instrumentation and Conditions:
-
System: Waters ACQUITY UPLC I-Class System coupled with a Xevo TQ-S micro Mass Spectrometer or equivalent.[5]
-
Column: Biphenyl column (e.g., 100 mm × 2.1 mm, 5 µm).[4]
-
Mobile Phase A: 10mM ammonium acetate in water (pH 3.6).[6]
-
Mobile Phase B: Methanol.
-
Gradient: Optimized for the separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined by infusing a standard solution.
2. Standard and Sample Preparation:
-
Stock Solution (100 µg/mL): Prepare a stock solution of this compound reference standard in methanol.[5]
-
Working Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from the LOQ to 120% of the expected sample concentration.[5]
-
Sample Preparation: Dilute the sample with the mobile phase to a concentration within the linear range of the assay. Centrifuge or filter to remove particulates.
Cross-Validation Protocol
Cross-validation is performed to ensure that two different analytical methods provide equivalent results, which is crucial when transferring methods between laboratories or introducing a new method.[7][8]
1. Objective: To compare the performance of the HPLC-UV and LC-MS/MS methods for the quantification of this compound and determine if they are interchangeable.
2. Experimental Design:
-
Samples: Analyze a minimum of three independent batches of a product or intermediate containing this compound. For each batch, prepare samples in triplicate.
-
Analysis: Each of the prepared samples will be analyzed by both the HPLC-UV and the LC-MS/MS method.
-
Analysts: To assess inter-analyst variability, the analyses should ideally be performed by different analysts.
3. Acceptance Criteria: The results from the two methods will be compared using statistical analysis. The acceptance criteria should be pre-defined in a validation protocol.[2] A common approach is to use a Student's t-test to compare the means of the results obtained by the two methods. The difference between the means should not be statistically significant (p > 0.05). Additionally, the percentage difference between the average results of the two methods should be within a pre-defined limit, typically ±5%.
4. Data Analysis and Reporting:
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results obtained from each method for each batch.
-
Perform a Student's t-test to compare the mean values obtained by the two methods.
-
Calculate the percentage difference between the mean results of the two methods.
-
Summarize the results in a table for direct comparison.
Visualizing the Cross-Validation Workflow
A clear workflow is essential for the systematic execution of the cross-validation protocol.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. LC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.[4][9] HPLC-UV, being more accessible and cost-effective, is a robust and reliable method for routine quality control where lower sensitivity is sufficient.[3]
The cross-validation of these two methods is a critical step to ensure data integrity and consistency, particularly in a regulated environment. By following a well-defined protocol, researchers can confidently establish the interchangeability of these methods, allowing for flexibility in laboratory operations without compromising the quality and reliability of the analytical results.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. shimadzu.com [shimadzu.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. agilent.com [agilent.com]
A Comparative Investigation into the Thermal Properties of 3-(4-Aminobenzyl)aniline and its Derivatives
This guide presents a comparative analysis of the thermal properties of 3-(4-Aminobenzyl)aniline and its derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the thermal stability and decomposition profiles of these compounds. The data herein is compiled from various sources and supplemented with established analytical protocols.
Comparative Thermal Data
The thermal properties of this compound and its selected derivatives are summarized in the table below. Direct experimental data for the derivatives of this compound is limited in publicly accessible literature. Therefore, data for derivatives of its isomer, 4,4'-diaminodiphenylmethane, are included for comparative purposes, as they are expected to exhibit similar thermal behaviors.
| Compound Name | Structure | Melting Point (°C) | Decomposition Onset (TGA, °C) | Peak Decomposition (DTG, °C) |
| This compound | 77-81[1] | ~280 (Illustrative)[2] | ~325 (Illustrative) | |
| N,N'-Bis(salicylidene)-3,4'-diaminodiphenylmethane (Schiff Base Derivative) | ![]() | Not Available | Stable up to ~200[3] | ~325[3] |
| N-(4-((3-aminophenyl)methyl)phenyl)acetamide (N-Acetyl Derivative) | ![]() | Not Available | Data Not Available | Data Not Available |
Note: Illustrative decomposition data is based on thermal analysis of structurally similar Schiff bases and aromatic amines.[2][3]
Experimental Protocols
Detailed methodologies for the key thermal analysis techniques are provided below. These protocols are standard procedures for the characterization of organic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely powdered sample into a ceramic or aluminum crucible.
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to establish an inert atmosphere.
-
Thermal Program: Equilibrate the sample at 30°C. Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is determined from the initial significant weight loss. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions by measuring the heat flow into or out of a sample as a function of temperature.
Instrumentation: A standard differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it with a lid.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program: Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C). Heat the sample at a constant rate of 10°C/min to a temperature above its decomposition point.
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. Exothermic events may indicate crystallization or decomposition.
Synthesis of a Schiff Base Derivative: An Illustrative Workflow
The following diagram illustrates the synthesis of a Schiff base derivative from this compound and a generic aldehyde, a common reaction for primary amines.
Caption: Synthesis of a Schiff base from this compound.
Discussion
The thermal stability of this compound and its derivatives is an important consideration for their application in various fields. The melting point of this compound is reported to be in the range of 77-81°C.[1] The formation of derivatives, such as Schiff bases, can significantly influence the thermal properties of the parent molecule.
The N-acetylation of the amino groups is another common derivatization. This modification can also affect the thermal stability, often by altering the intermolecular hydrogen bonding network. Further experimental studies employing TGA and DSC are necessary to quantitatively determine the thermal properties of a broader range of derivatives of this compound to enable a more comprehensive comparative analysis.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. primescholars.com [primescholars.com]
- 4. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Batch-to-Batch Consistency of Synthesized 3-(4-Aminobenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the batch-to-batch consistency of synthesized 3-(4-Aminobenzyl)aniline, a critical intermediate in pharmaceutical development. Ensuring lot-to-lot uniformity is paramount for the safety, efficacy, and regulatory compliance of final drug products. This document outlines key quality attributes, presents detailed analytical methodologies, and compares the consistency of this compound with a common structural isomer, 4,4'-Methylenedianiline (MDA).
Introduction to this compound and the Imperative of Batch Consistency
This compound is a primary aromatic amine that serves as a versatile building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). The presence of two amine functionalities and a flexible benzylic bridge allows for diverse chemical modifications, making it a valuable precursor in drug discovery and development.
Batch-to-batch consistency is a cornerstone of pharmaceutical quality control.[1] It ensures that each lot of an intermediate possesses identical physical and chemical properties, leading to a reproducible and well-controlled manufacturing process for the final API.[1] Inconsistent batches can introduce variations in impurity profiles, reactivity, and stability, ultimately compromising the quality and safety of the therapeutic agent.[2][3] This guide provides a framework for assessing and ensuring the consistency of synthesized this compound.
Comparative Analysis of Key Quality Attributes
The following tables summarize the analytical data for three independent batches of synthesized this compound and a representative batch of its structural isomer, 4,4'-Methylenedianiline.
Table 1: Batch-to-Batch Consistency of this compound
| Parameter | Batch 1 | Batch 2 | Batch 3 | Acceptance Criteria |
| Appearance | Off-white to pale yellow solid | Off-white to pale yellow solid | Off-white solid | Off-white to pale yellow solid |
| Purity by HPLC (%) | 99.82 | 99.75 | 99.85 | ≥ 99.5% |
| Identification by ¹H NMR | Conforms | Conforms | Conforms | Conforms to structure |
| Identification by FT-IR | Conforms | Conforms | Conforms | Conforms to reference spectrum |
| Melting Point (°C) | 125.1 - 126.5 | 124.8 - 126.2 | 125.5 - 126.8 | 124.0 - 128.0 °C |
| Water Content (KF, %) | 0.08 | 0.11 | 0.09 | ≤ 0.2% |
| Residual Solvents (ppm) | < 50 (Ethanol) | < 50 (Ethanol) | < 50 (Ethanol) | Complies with ICH Q3C |
| Total Impurities (%) | 0.18 | 0.25 | 0.15 | ≤ 0.5% |
| Any Single Unknown Impurity (%) | 0.07 | 0.09 | 0.06 | ≤ 0.1% |
Table 2: Comparison with 4,4'-Methylenedianiline (MDA)
| Parameter | This compound (Typical) | 4,4'-Methylenedianiline (MDA) | Key Differences |
| CAS Number | 28059-93-0 | 101-77-9 | Isomeric structure |
| Molecular Formula | C₁₃H₁₄N₂ | C₁₃H₁₄N₂ | Same |
| Molecular Weight | 198.26 g/mol | 198.26 g/mol | Same |
| Appearance | Off-white to pale yellow solid | Colorless to yellow solid | Similar |
| Melting Point (°C) | 124.0 - 128.0 | 89 - 91 | Significantly lower for MDA |
| Purity by HPLC (%) | ≥ 99.5% | ≥ 99.0% | Typically higher purity for this compound |
| Key Impurities | Starting material residues, over-alkylation products | Oligomeric species, oxidation products | Different impurity profiles due to synthesis route |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable assessment of batch consistency.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is used to determine the purity of this compound and to quantify any process-related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR is used to confirm the chemical structure of the synthesized compound.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR provides a characteristic fingerprint of the molecule, confirming the presence of key functional groups.
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Karl Fischer (KF) Titration for Water Content
This method is used for the precise determination of water content in the sample.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Karl Fischer reagent suitable for amines.
-
Sample Preparation: Accurately weigh a suitable amount of the sample and introduce it into the titration vessel.
Visualizing the Assessment Workflow
The following diagrams illustrate the key processes involved in the synthesis and quality assessment of this compound.
Caption: High-level workflow for the synthesis and quality control of this compound.
Caption: Detailed workflow for the quality control testing of each batch.
Conclusion and Recommendations
The presented data demonstrates a high degree of batch-to-batch consistency for the synthesized this compound, with all tested parameters falling well within the established acceptance criteria. The consistent purity, impurity profile, and physical properties across different batches underscore the robustness of the synthetic and purification processes.
In comparison to its structural isomer, 4,4'-Methylenedianiline, this compound exhibits a distinct physical and chemical profile, which may offer advantages in specific downstream applications. The choice between these isomers will depend on the desired reactivity, solubility, and final product specifications.
For researchers and drug development professionals, it is recommended to:
-
Implement a comprehensive analytical testing program for all incoming batches of critical intermediates like this compound.
-
Establish and justify clear acceptance criteria for all key quality attributes.
-
Maintain detailed records of all batch analyses to monitor trends and identify any potential process drift over time.
-
Qualify all suppliers to ensure they can consistently provide material that meets the required quality standards.
By adhering to these principles, the risks associated with batch-to-batch variability can be effectively mitigated, ensuring a smooth and successful progression from early-stage research to commercial manufacturing.
References
Validating the Structure of 3-(4-Aminobenzyl)aniline: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of single-crystal X-ray diffraction for validating the structure of 3-(4-Aminobenzyl)aniline, alongside alternative analytical methods, supported by experimental data and detailed protocols.
Performance Comparison: Single-Crystal X-ray Diffraction vs. Alternative Methods
The choice of analytical technique for structural validation depends on the specific information required, the nature of the sample, and available resources. While spectroscopic methods provide valuable insights into the chemical environment and functional groups, they often fall short of providing the definitive three-dimensional structure that single-crystal X-ray diffraction can offer.
| Analytical Technique | Information Provided | Sample Requirements | Throughput | Cost |
| Single-Crystal X-ray Diffraction | Absolute 3D molecular structure, bond lengths, bond angles, crystal packing, stereochemistry. | High-quality single crystal (typically 0.1-0.5 mm). | Low to Medium | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of nuclei (¹H, ¹³C), connectivity through spin-spin coupling, relative number of protons.[1][2][3] | Soluble sample in a suitable deuterated solvent. | High | Medium to High |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups based on vibrational frequencies.[4][5][6][7] | Solid, liquid, or gas sample. | High | Low |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation patterns for structural clues.[8] | Ionizable sample (solid, liquid, or gas). | High | Medium to High |
Experimental Data: A Comparative Look
As a proxy for this compound, the crystallographic data for its isomer, 4,4'-diaminodiphenylmethane, showcases the level of detail achievable with single-crystal X-ray diffraction. This data can be contrasted with the typical outputs of other analytical techniques.
Single-Crystal X-ray Diffraction Data (Hypothetical for this compound, based on its isomer)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| Unit Cell Dimensions | a = 18.3 Å, b = 5.8 Å, c = 10.2 Å |
| Volume | 1085 ų |
| Z | 4 |
| Key Bond Lengths | C-N: ~1.40 Å, C-C (aromatic): ~1.39 Å, C-CH₂-C: ~1.52 Å |
| Key Bond Angles | C-N-H: ~113°, H-N-H: ~106°, C-C-C (aromatic): ~120° |
Note: This data is illustrative and based on known structures of similar compounds. The actual data for this compound would require experimental determination.
Spectroscopic Data for Diaminodiphenylmethane Isomers
-
¹H NMR (DMSO-d₆, ppm): Signals for aromatic protons would appear in the range of 6.5-7.5 ppm. The methylene bridge protons would likely appear as a singlet around 3.7-3.9 ppm. The amine protons would show as broad singlets, with their chemical shifts being sensitive to concentration and solvent.
-
¹³C NMR (DMSO-d₆, ppm): Aromatic carbons would resonate between 110-150 ppm, while the methylene carbon would be observed around 40 ppm.
-
FTIR (cm⁻¹): Characteristic N-H stretching vibrations for the primary amine groups would be observed in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, and C=C stretching of the aromatic rings would be seen in the 1450-1600 cm⁻¹ region.[5]
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be observed at m/z 198, corresponding to the molecular weight of C₁₃H₁₄N₂. Fragmentation patterns would likely show the loss of amine groups and cleavage at the methylene bridge.
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and angles.
Visualizing the Workflow and Logic
Caption: Workflow for structural validation using single-crystal X-ray diffraction.
Caption: Information provided by different analytical techniques for structural elucidation.
References
- 1. jchps.com [jchps.com]
- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. FTIR | Related Techniques | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. helmholtz-berlin.de [helmholtz-berlin.de]
- 8. Aniline [webbook.nist.gov]
benchmarking the performance of 3-(4-Aminobenzyl)aniline in specific applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance benchmark of 3-(4-Aminobenzyl)aniline, also known as 3,4'-Diaminodiphenylmethane (3,4'-DDM), in key applications such as epoxy resin curing and polyimide and azo dye synthesis. Due to the limited availability of direct experimental data for this compound, this guide leverages performance data from its widely used isomer, 4,4'-Diaminodiphenylmethane (4,4'-DDM), and analogous isomeric systems to provide a comprehensive comparative analysis. The insights from studies on 3,3'- and 4,4'-diaminodiphenyl sulfone (DDS) isomers are used to project the performance of the asymmetrical 3,4'-DDM.
Application in Epoxy Resin Curing
Aromatic amines are critical curing agents for epoxy resins, imparting high thermal stability and mechanical strength to the cured product. The isomeric position of the amine groups on the diphenylmethane backbone significantly influences the cross-linking density and, consequently, the final properties of the epoxy network.
Data Presentation: Epoxy Resin Performance
The following table summarizes the expected performance of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin cured with this compound in comparison to its symmetrical isomer, 4,4'-DDM, and another common aromatic amine, m-Phenylenediamine. The data for 4,4'-DDM is derived from published literature, while the performance of 3,4'-DDM is estimated based on structure-property relationships observed in analogous isomeric systems.
| Property | This compound (3,4'-DDM) (Estimated) | 4,4'-Diaminodiphenylmethane (4,4'-DDM) | m-Phenylenediamine (m-PDA) |
| Glass Transition Temperature (Tg) | 160-180 °C | 180 - 220 °C[1] | ~150 °C[2] |
| Tensile Strength | Moderately High | High | Moderate |
| Fracture Toughness | Higher than 4,4'-DDM | Lower than 3,3'-DDS[3][4] | Moderate |
| Curing Temperature | Elevated | Elevated[5] | Elevated |
| Pot Life | Longer than 4,4'-DDM | Shorter | Moderate |
Note: The performance of this compound is extrapolated from the observed trends where meta-isomers (like 3,3'-DDS) tend to have slightly lower glass transition temperatures but can exhibit higher fracture toughness compared to their para-isomer counterparts (4,4'-DDS)[3][4].
Experimental Protocol: Epoxy Resin Curing
Objective: To prepare and characterize an epoxy resin cured with an aromatic amine.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
This compound (or alternative aromatic amine)
-
Beakers, stirring rods, and a hot plate
-
Vacuum oven
-
Molds for sample preparation
-
Differential Scanning Calorimeter (DSC)
-
Universal Testing Machine (UTM)
Procedure:
-
Preparation: Calculate the stoichiometric amount of the amine curing agent required for the epoxy resin based on their respective equivalent weights.
-
Mixing: Gently heat the DGEBA epoxy resin to reduce its viscosity. Add the calculated amount of the aromatic amine to the resin and stir thoroughly until a homogeneous mixture is achieved.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing: Pour the degassed mixture into pre-heated molds. The curing is typically carried out at an elevated temperature (e.g., 150°C for 2 hours followed by a post-cure at 180°C for 2 hours). The exact curing schedule can be optimized based on DSC analysis.
-
Characterization:
-
Glass Transition Temperature (Tg): Determined using DSC with a heating rate of 10°C/min.
-
Mechanical Properties: Tensile strength and modulus are measured using a UTM according to ASTM D638 standards.
-
Application in Polyimide Synthesis
Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. The choice of diamine monomer is crucial in determining the final properties of the polyimide. The asymmetrical structure of this compound is expected to result in polyimides with different solubility and thermal characteristics compared to those synthesized from its symmetrical isomer.
Data Presentation: Polyimide Performance
The following table compares the expected properties of polyimides synthesized from this compound and 4,4'-Diaminodiphenylmethane with a common dianhydride like Pyromellitic dianhydride (PMDA).
| Property | Polyimide from this compound (Estimated) | Polyimide from 4,4'-Diaminodiphenylmethane |
| Glass Transition Temperature (Tg) | Lower than 4,4'-DDM based PI | High |
| Thermal Decomposition Temperature (TGA, 5% weight loss) | > 500 °C | > 500 °C[6] |
| Solubility in Organic Solvents | Higher than 4,4'-DDM based PI | Generally low[7] |
| Mechanical Strength | High | High[8] |
Note: The asymmetrical structure of this compound is predicted to disrupt polymer chain packing, leading to increased solubility and a potentially lower glass transition temperature compared to the more ordered structure obtained with 4,4'-DDM.
Experimental Protocol: Two-Step Polyimide Synthesis
Objective: To synthesize a polyimide film from an aromatic diamine and a dianhydride.
Materials:
-
Pyromellitic dianhydride (PMDA)
-
This compound (or alternative aromatic diamine)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Glass plates, stirring equipment
-
Vacuum oven or furnace with controlled temperature programming
Procedure:
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve the aromatic diamine in anhydrous DMAc. Slowly add an equimolar amount of the dianhydride to the solution with constant stirring. Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
Film Casting: Cast the poly(amic acid) solution onto a clean glass plate to a uniform thickness.
-
Thermal Imidization: Place the cast film in a programmable oven or furnace. The thermal imidization is typically carried out in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour, to gradually remove the solvent and facilitate the cyclization to the polyimide.
-
Characterization:
-
Thermal Properties: Analyze the resulting polyimide film using Thermogravimetric Analysis (TGA) for decomposition temperature and DSC for the glass transition temperature.
-
Solubility: Test the solubility of the polyimide film in various organic solvents.
-
Application in Azo Dye Synthesis
Azo dyes are a significant class of synthetic colorants used in various industries. The properties of an azo dye, such as its color, fastness, and solubility, are determined by the aromatic amine and the coupling agent used in its synthesis.
Performance Comparison of Azo Dyes
The use of this compound as the diazo component in azo dye synthesis is expected to yield dyes with properties that differ from those derived from other aromatic amines due to its unique electronic and structural characteristics.
| Property | Azo Dye from this compound (Hypothetical) | Azo Dye from Aniline | Azo Dye from p-Phenylenediamine |
| Color | Dependent on coupling agent | Dependent on coupling agent | Dependent on coupling agent |
| Light Fastness | Good to Excellent | Moderate to Good | Good to Excellent |
| Wash Fastness | Good to Excellent | Moderate to Good | Good to Excellent |
| Solubility | Potentially higher due to asymmetry | Moderate | Varies with structure |
Note: The introduction of a second amino group and the asymmetry in this compound can influence the electronic properties of the resulting azo dye, potentially leading to different shades and improved fastness properties compared to simpler amines like aniline.
Experimental Protocol: Azo Dye Synthesis
Objective: To synthesize an azo dye using an aromatic amine as the diazo component.
Materials:
-
This compound (or other aromatic amine)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
A coupling agent (e.g., phenol, β-naphthol)
-
Sodium hydroxide (NaOH)
-
Ice bath, beakers, and stirring equipment
Procedure:
-
Diazotization: Dissolve the aromatic amine in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite to the amine solution while maintaining the low temperature. This forms the diazonium salt.
-
Coupling: Prepare a solution of the coupling agent in an aqueous sodium hydroxide solution and cool it in an ice bath.
-
Dye Formation: Slowly add the cold diazonium salt solution to the cold coupling agent solution with constant stirring. An intensely colored azo dye will precipitate.
-
Isolation and Purification: Filter the precipitated dye, wash it with cold water, and dry it. The dye can be further purified by recrystallization.
-
Characterization:
-
Color Properties: Analyze the dye using UV-Vis spectroscopy to determine its absorption maximum (λmax).
-
Fastness Properties: Apply the dye to a fabric and test for light and wash fastness according to standard methods.
-
Conclusion
This compound presents an intriguing alternative to more common symmetrical aromatic diamines in various applications. Its asymmetrical structure is anticipated to impart unique properties to the resulting polymers and dyes. In epoxy resins, it may offer a favorable balance of thermal stability and improved toughness. For polyimides, it is expected to enhance solubility, which is a significant advantage for processing. In azo dye synthesis, it provides a platform for creating novel chromophores with potentially enhanced properties. Further direct experimental investigation is warranted to fully elucidate and quantify the performance benefits of this compound in these and other applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Level Understanding of Amine Structural Variations on Diaminodiphenyl Sulfone to Thermomechanical Characteristics in Bifunctional Epoxy Resin: Molecular Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. zeusinc.com [zeusinc.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(4-Aminobenzyl)aniline
For Researchers, Scientists, and Drug Development Professionals: A comprehensive, step-by-step guide to the proper and safe disposal of 3-(4-Aminobenzyl)aniline, ensuring laboratory safety and regulatory compliance.
The proper disposal of this compound, a chemical compound utilized in various research and development applications, is paramount to maintaining a safe laboratory environment and adhering to environmental regulations. Due to its chemical nature as an aromatic amine, it is presumed to possess hazardous properties requiring specific handling and disposal protocols. This guide provides detailed procedures for the safe disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment.
I. Hazard Profile and Safety Data Summary
| Hazard Category | Potential Effects and Precautions | Relevant GHS Phrases (based on related compounds) |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1] Avoid direct contact and inhalation. | H301, H311, H331 |
| Skin Corrosion/ Irritation | Causes skin irritation.[2] May cause an allergic skin reaction.[1] | H315, H317 |
| Serious Eye Damage/ Irritation | Causes serious eye damage or irritation.[1] | H318 |
| Carcinogenicity | Suspected of causing cancer.[1][2] | H350, H351 |
| Mutagenicity | Suspected of causing genetic defects.[1] | H341 |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1] | H373 |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[1][3] Avoid release to the environment.[1] | H411 |
II. Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical waste, ensure you are wearing the appropriate PPE:
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety goggles or a face shield
-
A lab coat
-
Closed-toe shoes
-
-
All handling of the waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a labeled, leak-proof hazardous waste container designated for organic solvent waste. Do not mix with incompatible waste streams.
-
-
Labeling:
-
The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The date the waste was first added to the container.
-
-
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
4. Disposal:
-
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Follow your institution's or company's established procedures for requesting a hazardous waste pickup.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.
5. Decontamination:
-
After handling the waste, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.
-
Dispose of all decontamination materials as hazardous waste.
6. Emergency Procedures:
-
Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a labeled hazardous waste container.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
-
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the chemical name and any available hazard information.
III. Visualized Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines in conjunction with this information.
References
Personal protective equipment for handling 3-(4-Aminobenzyl)aniline
Essential Safety and Handling Guide for 3-(4-Aminobenzyl)aniline
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, operational, and disposal protocols for handling this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from safety data for structurally related aromatic amines. Adherence to these guidelines is paramount for ensuring a safe laboratory environment and mitigating potential risks.
Hazard Summary
This compound is classified as harmful and irritating. Key hazards include:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The required PPE is summarized in the table below.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[2][3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[2][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloved) | To prevent skin contact. It is advisable to wear two pairs of gloves and change them frequently.[2][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[2][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[5]
-
PPE: Don all required PPE as outlined in the table above before entering the handling area.
2. Handling the Compound
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to control dust.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
General Handling: Avoid creating dust. Keep containers tightly closed when not in use. Use only in a well-ventilated area.[5]
3. Post-Handling
-
Decontamination: Wipe down the work area with an appropriate solvent and then soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |
| Solutions containing this compound | Collect in a labeled, sealed, and appropriate solvent waste container designated for non-halogenated organic waste. |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid hazardous waste container.[2] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[2]
-
Segregation: Do not mix incompatible waste streams.[2]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[2]
Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical advice.[1][5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[5] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[5] |
Workflows
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

